molecular formula C7H6N2O2S B1304841 4-Nitrobenzothioamide CAS No. 26060-30-0

4-Nitrobenzothioamide

Cat. No.: B1304841
CAS No.: 26060-30-0
M. Wt: 182.2 g/mol
InChI Key: MDBQPBMIZPCKAJ-UHFFFAOYSA-N
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Description

4-Nitrobenzothioamide is a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Thioamides are important as bioisosteres for amide bonds, a substitution that can enhance the proteolytic stability and modulate the biological activity of peptide-based therapeutics . The nitro group on the benzothioamide scaffold provides a handle for further chemical modifications, making it a versatile precursor for developing novel compounds . In medicinal chemistry, thioamide-containing molecules have demonstrated a wide range of biological activities, serving as key scaffolds in investigational agents for conditions such as tuberculosis, cancer, and hypertension . Researchers utilize this compound in the synthesis of more complex heterocyclic systems, including thiazoles and thienopyridines, which are privileged structures in pharmaceutical development . The mechanism of action for thioamides in biological systems can vary, but they are known to function in some contexts as metal chelators or by inhibiting specific enzymes, such as those involved in vitamin K-dependent carboxylation . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-7(12)5-1-3-6(4-2-5)9(10)11/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBQPBMIZPCKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388209
Record name 4-Nitrobenzothioamide
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Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26060-30-0
Record name 4-Nitrobenzothioamide
Source EPA DSSTox
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Record name 4-nitrobenzene-1-carbothioamide
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Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobenzothioamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Nitrobenzothioamide. While specific experimental data for this compound is limited in publicly available literature, this document compiles established knowledge of related aromatic thioamides and nitro compounds to offer a detailed profile for research and development purposes.

Chemical Structure and Properties

This compound is an aromatic thioamide featuring a benzene ring substituted with a nitro group at the para position and a thioamide functional group.

Structure:

The presence of the electron-withdrawing nitro group and the thioamide functionality dictates the chemical reactivity and potential biological activity of the molecule. The core chemical and physical properties are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties are largely extrapolated from its amide analog, 4-nitrobenzamide, and general characteristics of aromatic thioamides due to a lack of specific experimental data for this compound in the available literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₇H₆N₂O₂S[1]
Molecular Weight 182.2 g/mol [1]
Appearance Expected to be a crystalline solidInferred from related compounds.
Melting Point Data not available. Likely lower than 4-Nitrobenzamide (199-201 °C).Thioamides often have lower melting points than their corresponding amides.
Boiling Point Data not available.Expected to be high due to polarity and molecular weight.
Solubility Expected to be sparingly soluble in water and soluble in organic solvents like THF, and DMF.General solubility of aromatic thioamides.
pKa The thioamide N-H is expected to be more acidic than the corresponding amide N-H.[2]

Spectroscopic and Structural Characteristics

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, likely showing two distinct doublets due to the para-substitution. Thioamide N-H protons would appear as a broad singlet, typically downfield.
¹³C NMR Aromatic carbons would appear in the 120-150 ppm range. The thiocarbonyl (C=S) carbon is expected to be significantly downfield, around 200-210 ppm.[2]
IR Spectroscopy Characteristic C=S stretching vibration around 1120 (±20) cm⁻¹. N-H stretching vibrations around 3100-3400 cm⁻¹. Asymmetric and symmetric NO₂ stretching bands around 1530 and 1350 cm⁻¹, respectively.[2]
UV-Vis Spectroscopy A characteristic absorption maximum for the thioamide C=S bond is expected around 265 (±5) nm.[2]

Experimental Protocols

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent.[3][4]

Synthesis of this compound from 4-Nitrobenzamide

Principle: This reaction involves the conversion of the carbonyl group (C=O) of 4-nitrobenzamide to a thiocarbonyl group (C=S) using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

Materials:

  • 4-Nitrobenzamide

  • Lawesson's Reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzamide in anhydrous THF.

  • In a separate flask, dissolve Lawesson's reagent (0.5 to 1.0 molar equivalents) in anhydrous THF.

  • Slowly add the Lawesson's reagent solution to the 4-nitrobenzamide solution at room temperature with stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is redissolved in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Nitrobenzamide 4-Nitrobenzamide Thionation in THF Thionation in THF 4-Nitrobenzamide->Thionation in THF Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Thionation in THF Work-up Work-up Thionation in THF->Work-up Reaction Completion Purification Purification Work-up->Purification Crude Product This compound This compound Purification->this compound Pure Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the presence of the nitroaromatic and thioamide moieties suggests potential for biological activity.

  • Nitroaromatic Compounds: Many compounds containing a nitro group exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamino intermediates, which can lead to cellular damage in target organisms or cells.

  • Thioamides: Thioamides are known to be isosteres of amides and have been incorporated into various therapeutic agents.[6] They can act as potent hydrogen bond donors and have a greater affinity for certain metals compared to amides, which can be exploited in drug design.[6] Some thioamides have shown promise as inhibitors of various enzymes.

Hypothetical Signaling Pathway for Antitumor Activity:

Based on the known mechanisms of some nitroaromatic anticancer agents, a plausible (though unproven for this specific compound) mechanism could involve the induction of cellular stress and apoptosis.

Hypothetical_Signaling_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Bioreduction of Nitro Group Bioreduction of Nitro Group Cellular Uptake->Bioreduction of Nitro Group Reactive Nitrogen Species (RNS) Reactive Nitrogen Species (RNS) Bioreduction of Nitro Group->Reactive Nitrogen Species (RNS) Oxidative Stress Oxidative Stress Reactive Nitrogen Species (RNS)->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A hypothetical signaling pathway for the antitumor activity of this compound.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research due to its structural features. While direct experimental data is sparse, this guide provides a solid foundation based on the known chemistry of aromatic thioamides and nitro compounds. The synthetic protocol outlined is robust and well-established for this class of molecules. Further investigation into the specific physical, chemical, and biological properties of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzothioamide from 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 4-nitrobenzothioamide from 4-nitrobenzonitrile. The primary method detailed herein utilizes phosphorus pentasulfide (P₄S₁₀) as a thionating agent in an alcoholic solvent, a procedure noted for its simplicity, high yields, and mild reaction conditions.[1][2] This guide is intended to furnish researchers and professionals in the fields of medicinal chemistry and drug development with the necessary details to replicate this synthesis for further research and development applications.

Introduction

Thioamides are a critical class of organic compounds that serve as versatile intermediates in the synthesis of various sulfur-containing heterocycles, many of which exhibit significant biological activity. The conversion of nitriles to thioamides is a fundamental transformation in organic synthesis. While several methods exist for this conversion, including the use of Lawesson's reagent or hydrogen sulfide with a base, the use of phosphorus pentasulfide in ethanol offers a practical and efficient alternative.[1][3] This method is characterized by its straightforward procedure, rapid reaction times, and the absence of tar formation, making it an attractive choice for laboratory-scale synthesis.[1][2]

Reaction Scheme

The synthesis of this compound from 4-nitrobenzonitrile using phosphorus pentasulfide is depicted in the following reaction scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of thioamides from various nitriles using the phosphorus pentasulfide method, as reported in the literature. These values provide a general guideline for the expected outcomes of the synthesis of this compound.

ParameterValueReference
Reagent Molar Ratio Nitrile : P₄S₁₀ = 1 : 2[2]
Solvent Ethanol[1][2]
Reaction Temperature Reflux[1][2]
Reaction Time 2 - 6.5 hours[2]
Yield 47 - 95% (for various thioamides)[2]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 4-nitrobenzonitrile, adapted from the general method described by Kaboudin and Elhamifar (2006).[1][2]

Materials:

  • 4-Nitrobenzonitrile

  • Phosphorus pentasulfide (P₄S₁₀)

  • Ethanol (absolute)

  • Chloroform

  • Calcium chloride (anhydrous)

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of phosphorus pentasulfide (10 mmol) in absolute ethanol (5 mL).

  • Reagent Addition: Stir the solution for 1 hour at room temperature. To this solution, add 4-nitrobenzonitrile (5 mmol).

  • Reaction: Heat the resulting mixture to reflux and maintain the reflux for a period of 2 to 6.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with chloroform (200 mL).

  • Drying and Concentration: Separate the organic phase and dry it over anhydrous calcium chloride. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 40:60 v/v) as the eluent to afford the pure this compound.[2]

Visualized Workflow

The following diagram illustrates the logical workflow of the synthesis process.

SynthesisWorkflow Reagents 4-Nitrobenzonitrile Phosphorus Pentasulfide Ethanol Reaction Reaction Mixture (Reflux) Reagents->Reaction 1. Mix & Heat Workup Work-up (Chloroform Wash) Reaction->Workup 2. Cool & Extract Purification Purification (Column Chromatography) Workup->Purification 3. Dry & Concentrate Product This compound Purification->Product 4. Isolate

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis of this compound from 4-nitrobenzonitrile using phosphorus pentasulfide in ethanol is a highly effective and practical method suitable for laboratory settings. The procedure is straightforward, employs readily available reagents, and provides good to excellent yields of the desired product. This technical guide provides the necessary information for researchers to successfully implement this synthesis, enabling further exploration of the chemical and biological properties of this compound and its derivatives in drug discovery and development.

References

Spectroscopic Profile of 4-Nitrobenzothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Nitrobenzothioamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic values and established experimental protocols. The data herein serves as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and by drawing analogies to structurally similar compounds, such as 4-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3 - 8.1Doublet2HAromatic Protons (ortho to -NO₂)
~8.0 - 7.8Doublet2HAromatic Protons (ortho to -CSNH₂)
~9.5 - 8.5Broad Singlet2HThioamide Protons (-CSNH₂)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~200 - 195Thioamide Carbon (-CSNH₂)
~150 - 148Aromatic Carbon (-C-NO₂)
~145 - 143Aromatic Carbon (-C-CSNH₂)
~130 - 128Aromatic Carbons (-CH)
~125 - 123Aromatic Carbons (-CH)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H Stretch (Thioamide)
1620 - 1580StrongC=C Stretch (Aromatic)
1530 - 1500StrongAsymmetric NO₂ Stretch
1450 - 1400MediumC-N Stretch (Thioamide)
1350 - 1330StrongSymmetric NO₂ Stretch
1300 - 1200StrongC=S Stretch (Thioamide)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
182High[M]⁺ (Molecular Ion)
166Medium[M - S]⁺
152Medium[M - NO]⁺
136High[M - NO₂]⁺
121Medium[C₇H₅S]⁺
104Medium[C₇H₄O]⁺
76Medium[C₆H₄]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the solid this compound sample directly into the ion source using a direct insertion probe.

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Spectroscopic Report Purity_Assessment->Final_Report Logical_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms Mass Spec Data Compound This compound H_NMR ¹H NMR (Aromatic & Thioamide Protons) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR_Data Functional Groups (NO₂, C=S, N-H) Compound->IR_Data MS_Data Molecular Weight & Fragmentation Pattern Compound->MS_Data Structure Structural Confirmation H_NMR->Structure C_NMR->Structure IR_Data->Structure MS_Data->Structure

Starting materials for 4-Nitrobenzothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 4-Nitrobenzothioamide, a key intermediate in various chemical and pharmaceutical research areas. The document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal pathways, both commencing from readily available starting materials. The choice of route may depend on factors such as starting material availability, desired purity, and reaction scale.

  • Thionation of 4-Nitrobenzamide: This is a direct and efficient method involving the conversion of the amide functional group of 4-nitrobenzamide into a thioamide.

  • Thiolysis of 4-Nitrobenzonitrile: This pathway involves the reaction of 4-nitrobenzonitrile with a sulfur source to yield the target thioamide.

Each of these primary precursors, 4-nitrobenzamide and 4-nitrobenzonitrile, can be synthesized from more fundamental starting materials, offering a multi-step but versatile approach.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for the synthesis of this compound and its key precursors.

Route 1: Synthesis via 4-Nitrobenzamide

This route first involves the preparation of 4-nitrobenzamide from 4-nitrobenzoic acid, followed by its thionation to this compound.

A common method for the amidation of 4-nitrobenzoic acid involves its reaction with ammonia in the presence of a catalyst.[1][2] Another approach is the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia.[1]

Table 1: Synthesis of 4-Nitrobenzamide

Starting MaterialReagentsCatalyst SystemSolventTemperature (°C)Reaction TimeYield (%)
4-Nitrobenzoic AcidAmmoniaBoric Acid, Polyethylene Glycol (PEG-400)Trichlorobenzene160-185Not SpecifiedUp to 97
4-Nitrobenzoic AcidAmmoniaTetrabutoxytitanium, PEG-400Trichlorobenzene/o-xylene160-185Not SpecifiedHigh
4-Nitrobenzoic AcidThionyl Chloride, AmmoniaDimethylformamide (catalyst)Trichlorethylene~100 (acid chloride formation), 50-60 (amidation)Not Specified~90

Experimental Protocol: Catalytic Amidation of 4-Nitrobenzoic Acid [1][2]

  • To a reaction vessel, add 4-nitrobenzoic acid (1 mole), boric acid (0.008-0.4 moles), and polyethylene glycol (PEG-400, 0.00024-0.266 moles) in an organic solvent such as trichlorobenzene.

  • Heat the mixture to 160-185 °C with stirring.

  • Bubble ammonia gas through the reaction mixture.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Isolate the 4-nitrobenzamide by filtration, wash with an appropriate solvent, and dry.

The conversion of 4-nitrobenzamide to this compound is effectively achieved using a thionating agent such as Lawesson's reagent.[3][4][5]

Table 2: Thionation of 4-Nitrobenzamide

Starting MaterialThionating AgentSolventTemperatureReaction TimeYield
4-NitrobenzamideLawesson's ReagentTolueneReflux4 hoursNot Specified for this specific substrate, but generally high for amides

Experimental Protocol: Thionation using Lawesson's Reagent [5]

  • In a round-bottom flask, dissolve 4-nitrobenzamide (1 mmol) in toluene (4 mL).

  • Add Lawesson's reagent (0.55 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (approximately 4 hours).

  • Cool the reaction mixture.

  • (Workup Note) To simplify purification, excess Lawesson's reagent and byproducts can be quenched. Add ethanol (2 mL) and reflux for an additional 2 hours.[5]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route 2: Synthesis via 4-Nitrobenzonitrile

This alternative route involves the synthesis of 4-nitrobenzonitrile from various precursors, followed by its conversion to this compound.

4-Nitrobenzonitrile can be prepared from several starting materials, including 4-nitrobenzaldehyde, 4-nitrobenzoic acid, and 4-nitrostyrene.[6][7]

Table 3: Synthesis of 4-Nitrobenzonitrile

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)
4-NitrobenzaldehydeHydroxylamine HydrochlorideDMSO1000.5 hours82.3
4-Nitrobenzoic Acidp-Toluenesulfonamide, Phosphorus PentachlorideNone (neat)200-205~30 minutes85-90
4-NitrostyreneSodium Nitrite, Iron(III) Porphyrin, Formic AcidAcetonitrile704 hours80.7
4-NitrostyrenePotassium Nitrite, N-ChlorosuccinimideAcetonitrileRoom Temperature8 hours75

Experimental Protocol: Synthesis from 4-Nitrobenzaldehyde [6]

  • In a suitable flask, combine 4-nitrobenzaldehyde (5 g, 1 eq.) and hydroxylamine hydrochloride (4.24 g, 1.85 eq.) in DMSO (50 mL).

  • Heat the mixture to 100 °C and stir for 30 minutes.

  • After cooling, precipitate the product by adding water.

  • Collect the solid by filtration.

  • Purify the crude 4-nitrobenzonitrile by column chromatography.

Experimental Protocol: Synthesis from 4-Nitrobenzoic Acid [7]

  • In a round-bottomed flask, mix p-nitrobenzoic acid (100.3 g, 0.6 mole) and p-toluenesulfonamide (109.9 g, 0.64 mole).

  • In a fume hood, add phosphorus pentachloride (262.2 g, 1.26 moles) and stir to mix.

  • Gently heat the mixture to initiate the reaction, then raise the temperature to 200–205 °C until distillation ceases.

  • Cool the reaction mixture and treat with pyridine (240 mL), warming gently to dissolve.

  • Cautiously add water (1.1 L) with stirring to precipitate the product.

  • Filter the solid, wash with water, and then suspend in 5% sodium hydroxide solution.

  • After stirring for 30 minutes, filter the solid, wash thoroughly with water, and dry to yield 4-nitrobenzonitrile.

The conversion of the nitrile group to a thioamide can be achieved by reaction with a source of hydrogen sulfide. A novel method utilizes H₂S-based salts in supercritical CO₂.[8]

Table 4: Thiolysis of 4-Nitrobenzonitrile

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)
Benzonitrile derivativesH₂S-based salts (e.g., [TBDH][HS])Supercritical CO₂ (8 MPa)400.5 hoursUp to 98 (for various benzonitriles)

Experimental Protocol: Thiolysis in Supercritical CO₂ [8]

  • Charge a high-pressure reactor with 4-nitrobenzonitrile and an appropriate H₂S-based salt (e.g., prepared from an organic base like TBD and H₂S).

  • Pressurize the reactor with CO₂ to 8 MPa.

  • Heat the mixture to 40 °C and stir for 30 minutes.

  • After the reaction, vent the CO₂.

  • Extract the product and purify as necessary. (Note: This is a specialized method requiring specific equipment).

Synthetic Workflow Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described.

Synthesis_Route_1 Start1 4-Nitrobenzoic Acid Intermediate1 4-Nitrobenzamide Start1->Intermediate1 Amidation Reagent1a Ammonia, Catalyst Reagent1a->Intermediate1 Reagent1b Thionyl Chloride, then Ammonia Reagent1b->Intermediate1 Product This compound Intermediate1->Product Thionation Reagent2 Lawesson's Reagent Reagent2->Product

Synthesis of this compound via 4-Nitrobenzamide.

Synthesis_Route_2 Start2a 4-Nitrobenzaldehyde Intermediate2 4-Nitrobenzonitrile Start2a->Intermediate2 Condensation Start2b 4-Nitrobenzoic Acid Start2b->Intermediate2 Dehydrative Nitrilation Start2c 4-Nitrostyrene Start2c->Intermediate2 Oxidative Nitrilation Product2 This compound Intermediate2->Product2 Thiolysis Reagent3 H2S Source Reagent3->Product2

Synthesis of this compound via 4-Nitrobenzonitrile.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, compounds containing the nitro functional group are known to possess a broad spectrum of biological activities.[9][10] The nitro group is a strong electron-withdrawing group that can participate in redox reactions within biological systems. This property is often linked to the antimicrobial and cytotoxic effects observed in many nitro-aromatic compounds.[10] Derivatives of the precursor, 4-nitrobenzamide, have been investigated for their antimicrobial activity.[11][12] The biological activity of this compound is an area ripe for further investigation, potentially as an antimicrobial, anticancer, or enzyme-inhibiting agent. The primary mechanism is likely related to the redox properties of the nitro group, which can lead to the generation of reactive nitrogen species and oxidative stress in cells.

Biological_Activity_Hypothesis Molecule This compound CellularEntry Cellular Uptake Molecule->CellularEntry Redox Redox Cycling of Nitro Group CellularEntry->Redox RNS Reactive Nitrogen Species (RNS) Redox->RNS OxidativeStress Oxidative Stress Redox->OxidativeStress BioEffect Antimicrobial / Cytotoxic Effects RNS->BioEffect OxidativeStress->BioEffect

Hypothesized Mechanism of Biological Activity.

References

The Physical and Chemical Stability of 4-Nitrobenzothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physical and chemical stability of 4-Nitrobenzothioamide is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its structural analogs, thioamides and nitroaromatic compounds, to infer its stability profile and provide robust experimental protocols for its evaluation.

Introduction

This compound, a derivative of benzamide, features a nitro group at the para position of the benzene ring and a thioamide functional group. While its direct applications are not extensively documented, its structural motifs—the nitroaromatic ring and the thioamide group—are of significant interest in medicinal chemistry and drug development. Nitroaromatic compounds are known for their diverse biological activities, while thioamides are often introduced into molecules to enhance metabolic stability or to act as bioisosteres of amides.[1] A thorough understanding of the physical and chemical stability of this compound is therefore crucial for its potential development and application in various scientific fields.

This technical guide aims to provide a detailed overview of the anticipated physical and chemical stability of this compound. It summarizes key physicochemical properties, discusses potential degradation pathways, and provides detailed experimental protocols for its stability assessment.

Physicochemical Properties

PropertyValueSource
CAS Number 26060-30-0[2]
Molecular Formula C7H6N2O2S[2]
Molecular Weight 182.2 g/mol [2]
IUPAC Name 4-nitrobenzenecarbothioamide[2]
Synonyms p-Nitrothiobenzamide[2]

Properties such as melting point, boiling point, and solubility have not been found in the reviewed literature. For the analogous compound, 4-Nitrobenzamide, the melting point is reported to be in the range of 199-201 °C and it is sparingly soluble in water.[3] It is anticipated that this compound will be a crystalline solid with limited aqueous solubility.

Chemical Stability and Potential Degradation Pathways

The chemical stability of this compound is expected to be influenced by its two primary functional groups: the thioamide and the nitroaromatic ring.

Thioamide Group Stability

Thioamides are generally more susceptible to hydrolysis than their corresponding amides, particularly under acidic or basic conditions. The acid-lability of thioamides is a known challenge in peptide synthesis.[4] Hydrolysis of the thioamide group in this compound would likely yield 4-nitrobenzoic acid and hydrogen sulfide.

Thioamides can also be susceptible to oxidation, which can lead to the formation of the corresponding amide or other sulfur-containing species. The stability of thioamides can be influenced by steric and electronic factors of the surrounding molecule.

Nitroaromatic Group Stability

The nitro group is an electron-withdrawing group that can influence the reactivity of the aromatic ring. A common degradation pathway for nitroaromatic compounds, particularly in biological systems or under reducing conditions, is the reduction of the nitro group.[5] This can proceed through nitroso and hydroxylamino intermediates to form the corresponding 4-aminobenzothioamide.

Photostability is another critical consideration for nitroaromatic compounds. Upon exposure to light, they can undergo various photochemical reactions, including photoreduction of the nitro group or other rearrangements.

Inferred Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways for this compound can be postulated:

  • Hydrolysis: Cleavage of the thioamide bond to form 4-nitrobenzoic acid.

  • Reduction: Reduction of the nitro group to form 4-aminobenzothioamide.

  • Oxidation: Oxidation of the thioamide to the corresponding amide (4-nitrobenzamide).

These potential pathways are visualized in the diagram below.

G Potential Degradation Pathways of this compound A This compound B 4-Nitrobenzoic Acid A->B Hydrolysis C 4-Aminobenzothioamide A->C Reduction D 4-Nitrobenzamide A->D Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of well-defined experimental protocols should be employed. The following sections detail methodologies for key stability studies.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24, 48, and 72 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 7 days.

    • Photostability: Expose the solid compound and a solution in a suitable solvent to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (see section 4.3) to quantify the remaining this compound and detect any degradation products.

The workflow for a forced degradation study is illustrated below.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis F Sample Quenching/ Neutralization A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photostability E->F G HPLC Analysis F->G H LC-MS for Impurity Identification G->H Stock This compound Stock Solution Stock->A Stock->B Stock->C Stock->D Stock->E

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life and recommended storage conditions.

Protocol 2: Long-Term and Accelerated Stability Study

  • Sample Preparation: Package the solid this compound in the proposed container closure system.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • Assay for this compound content (using a validated HPLC method)

    • Quantification of any degradation products

Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products.

Protocol 3: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The method must be able to resolve this compound from all process-related impurities and degradation products.

Summary and Conclusion

While direct stability data for this compound is scarce, a comprehensive understanding of the stability of thioamides and nitroaromatic compounds allows for the prediction of its stability profile. The primary degradation pathways are anticipated to be hydrolysis of the thioamide group and reduction of the nitro group. Rigorous experimental evaluation, following the detailed protocols provided in this guide, is essential to confirm these predictions and to establish the shelf-life and appropriate storage conditions for this compound. The successful application of this compound in research and development will be contingent on a thorough characterization of its physical and chemical stability.

References

An In-Depth Technical Guide on the Solubility of 4-Nitrobenzothioamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the critical physicochemical property of solubility for 4-Nitrobenzothioamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this document provides a comprehensive overview of its expected solubility behavior by presenting detailed experimental data for its close structural analog, 4-Nitrobenzamide. This guide offers established experimental protocols for solubility determination, presents quantitative data in a clear, tabular format, and provides a visual workflow for these experimental procedures. The methodologies and illustrative data herein serve as a robust resource for researchers and drug development professionals to design and execute their own solubility studies, facilitating formulation, purification, and various research applications.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental parameter that significantly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). For compounds like this compound, understanding its solubility profile in a range of common organic solvents is paramount for various stages of research and development, such as:

  • Purification and Recrystallization: Selecting an appropriate solvent system is crucial for obtaining a compound with high purity.

  • Formulation Development: The solubility of an API in pharmaceutically acceptable solvents is a key factor in designing effective drug delivery systems.

  • Analytical Method Development: Understanding a compound's solubility is essential for preparing stock solutions and calibration standards for analytical techniques like High-Performance Liquid Chromatography (HPLC).

A thorough literature search did not yield specific quantitative solubility data for this compound. However, to provide a valuable and practical guide, we present the experimentally determined solubility of 4-Nitrobenzamide, a structurally analogous compound where the thioamide group is replaced by an amide group. This data serves as a strong illustrative example of the solubility trends that can be expected for this compound. It is important to note that the presence of the sulfur atom in the thioamide group may lead to differences in polarity and hydrogen bonding capacity, thus influencing its solubility profile compared to the amide analog. Therefore, the experimental determination of this compound's solubility is highly recommended.

Quantitative Solubility Data of 4-Nitrobenzamide

The following tables summarize the mole fraction and corresponding gram solubility of 4-Nitrobenzamide in a selection of common organic solvents at various temperatures. This data was obtained using the well-established shake-flask method.[1]

Table 1: Solubility of 4-Nitrobenzamide in Common Organic Solvents (Mole Fraction, x) [1]

Temperature (K)MethanolEthanolAcetoneEthyl AcetateDichloromethaneDimethyl Sulfoxide (DMSO)
283.150.00340.00280.01250.0020-0.0891
288.150.00410.00330.01460.0024-0.1002
293.150.00490.00390.01700.0029-0.1126
298.150.00580.00460.01980.0038-0.1265
303.150.00690.00540.02300.0047-0.1420
308.150.00820.00640.02670.0058-0.1593
313.150.00970.00760.03100.0071-0.1786
318.150.01150.00900.03590.0086-0.2001
323.150.01360.01070.04150.0103-0.2241
328.150.01610.01270.04790.0122-0.2508

Data for Dichloromethane was not available in the cited source.

Table 2: Calculated Solubility of 4-Nitrobenzamide in Common Organic Solvents ( g/100 mL)

Temperature (K)MethanolEthanolAcetoneEthyl AcetateDichloromethaneDimethyl Sulfoxide (DMSO)
283.150.700.632.070.38-21.36
288.150.840.742.410.46-24.16
293.151.000.882.810.55-27.30
298.151.191.043.280.72-30.86
303.151.421.223.820.89-34.90
308.151.691.454.451.10-39.52
313.152.011.735.181.35-44.79
318.152.392.056.021.64-50.81
323.152.842.446.981.97-57.70
328.153.372.908.082.35-65.62

Note: The g/100 mL values were calculated from the mole fraction data and the densities of the respective solvents at each temperature. Molar mass of 4-Nitrobenzamide is 166.13 g/mol .

Experimental Protocols

The determination of solubility is a critical experimental procedure. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

3.1. Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase of the solute.

Materials and Equipment:

  • This compound (or analog) solid

  • Selected organic solvents (high purity)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Equilibration: Place the vials in a constant temperature shaker bath. The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to further separate the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles. Dilute the filtered sample to a known volume with the same solvent.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose. A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the diluted sample and then back-calculate the solubility in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vials A->B C Agitate in constant temperature shaker bath (24-72h) B->C D Allow solid to settle C->D E Centrifuge at constant temperature D->E F Withdraw and filter supernatant E->F G Dilute sample to a known volume F->G H Quantify concentration using HPLC-UV or UV-Vis G->H I Calculate solubility H->I

References

Potential Biological Activity of 4-Nitrobenzothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 4-Nitrobenzothioamide is limited in publicly available scientific literature. This guide, therefore, presents a predictive overview based on the known biological activities of structurally related compounds, including 4-nitrobenzamide, various thioamides, and other nitroaromatic derivatives. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigations.

Introduction

This compound is a small molecule featuring a nitro group and a thioamide functional group attached to a benzene ring. While this specific compound has not been extensively studied, its structural motifs are present in numerous biologically active molecules. The nitro group is a well-known pharmacophore, often associated with antimicrobial and anticancer properties, frequently acting as a prodrug that requires metabolic activation via reduction.[1][2] The thioamide group, a bioisostere of the amide group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including improved cell membrane permeability and altered metabolic stability. This guide will explore the potential biological activities of this compound by examining the established activities of its chemical relatives.

Potential Biological Activities

Based on the activities of analogous compounds, this compound is predicted to exhibit a range of biological effects, primarily in the areas of anticancer and antimicrobial activities, as well as enzyme inhibition.

Anticancer Activity

The nitroaromatic scaffold is a common feature in many anticancer agents. The presence of the nitro group can confer selective toxicity towards cancer cells, which often exhibit a more reductive environment compared to normal cells.

Hypothesized Mechanism of Action:

One potential mechanism involves the reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives.[1] These reactive species can induce cellular damage through various mechanisms, including:

  • DNA Damage: Covalent binding to DNA and induction of strand breaks.

  • Inhibition of Key Enzymes: Targeting enzymes crucial for cancer cell survival and proliferation, such as DNA topoisomerase II.[3]

  • Induction of Apoptosis: Triggering programmed cell death through the activation of caspase pathways.[4]

A study on 4-iodo-3-nitrobenzamide demonstrated that its cytotoxic effect was significantly enhanced in cancer cells, leading to the inactivation of poly(ADP-ribose) polymerase (PARP) and glycolysis, ultimately resulting in necrotic cell death.[5] Derivatives of 4-substituted-3-nitrobenzamide have also shown potent anti-tumor activity against various cancer cell lines.[6]

Experimental Workflow for Anticancer Activity Screening:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis (this compound) B Cell Line Selection (e.g., MCF-7, HCT-116, A549) A->B C Cytotoxicity Assay (MTT, SRB) B->C D Determine IC50 Values C->D E Apoptosis Assay (Flow Cytometry, Caspase Activity) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Enzyme Inhibition Assay (e.g., Topoisomerase II) D->G H Western Blot Analysis (Key Signaling Proteins) D->H

Caption: Workflow for investigating the anticancer potential of this compound.
Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their efficacy often stems from the reductive activation of the nitro group within microbial cells.

Hypothesized Mechanism of Action:

Similar to the anticancer mechanism, the antimicrobial action is likely initiated by the reduction of the nitro group by microbial nitroreductases. This process generates cytotoxic radicals that can interfere with essential cellular processes, such as:

  • Inhibition of DNA Synthesis: Damage to microbial DNA.

  • Disruption of Protein Function: Covalent modification of essential enzymes.

  • Interference with Electron Transport Chain: Disruption of cellular respiration.

Derivatives of 4-nitrobenzamide and 4-nitrobenzoates have been synthesized and evaluated for their antimicrobial properties.[7][8] Furthermore, 4-nitro-3-phenylisoxazole derivatives have demonstrated potent antibacterial activity against various plant pathogens.[9]

Signaling Pathway for Nitroimidazole Antimicrobial Action (as a proxy):

G cluster_0 Microbial Cell A This compound (Prodrug) B Nitroreductase A->B Reduction C Reduced Intermediate (Reactive Nitrogen Species) B->C D DNA Damage C->D E Protein Dysfunction C->E F Cell Death D->F E->F

Caption: Hypothesized reductive activation pathway for antimicrobial activity.
Enzyme Inhibition

The benzamide and thioamide moieties are present in various enzyme inhibitors. The specific target would depend on the overall three-dimensional structure of this compound.

Potential Enzyme Targets:

  • Carbonic Anhydrases: Some benzamide derivatives are known to inhibit these enzymes, which are involved in various physiological processes.

  • Lipoxygenases: These enzymes play a role in inflammatory pathways, and their inhibition could confer anti-inflammatory properties.[10]

  • Monoamine Oxidases (MAOs): Inhibition of MAOs is a strategy for treating neurological disorders. The evaluation of this compound against these enzymes could be a potential area of investigation.[11]

Quantitative Data from Related Compounds

The following tables summarize quantitative data for the biological activities of compounds structurally related to this compound.

Table 1: Anticancer Activity of 4-Substituted-3-Nitrobenzamide Derivatives [6]

Compound IDCancer Cell LineGI50 (µmol/L)
4aHCT-1161.904
4aMDA-MB-4352.111
4aHL-602.056
4gMDA-MB-4351.008
4gHL-601.993

Table 2: Antimicrobial Activity of 4-Nitro-3-phenylisoxazole Derivatives against Xanthomonas oryzae (Xoo) [9]

Compound IDEC50 (µg/mL)
5o15.3
5p12.8
5q18.5
5r20.1
Bismerthiazol (Control)65.4

Experimental Protocols

Detailed methodologies are essential for the validation of any predicted biological activity. Below are generalized protocols for key experiments.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a strong potential for significant biological activity, particularly in the realms of anticancer and antimicrobial applications. The presence of the nitro group is a key indicator for potential prodrug activation in hypoxic cancer cells and various microorganisms. The thioamide group may further enhance its pharmacological profile. The predictive data and experimental frameworks provided in this guide are intended to serve as a foundation for future research to unlock the therapeutic potential of this and related compounds. Further synthesis and in-depth biological evaluation are warranted to validate these hypotheses.

References

4-Nitrobenzothioamide: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzothioamide is a promising, yet underexplored, scaffold in medicinal chemistry. Its unique combination of a thioamide functional group and a nitro-substituted aromatic ring offers a rich platform for the synthesis of a diverse array of novel compounds with potential therapeutic applications. The thioamide moiety serves as a versatile synthon for the construction of various sulfur and nitrogen-containing heterocycles, while the nitro group can be exploited for its electron-withdrawing properties or as a handle for further functionalization. This technical guide provides a comprehensive overview of the synthesis, potential reactions, and prospective biological significance of this compound, positioning it as a valuable precursor for the development of new chemical entities in drug discovery.

Introduction

The quest for novel molecular architectures with enhanced biological activity is a cornerstone of modern drug discovery. Thioamides, as isosteres of amides, have garnered significant attention due to their unique physicochemical properties that can lead to improved metabolic stability, enhanced target affinity, and novel biological activities.[1][2] The replacement of the carbonyl oxygen with sulfur in an amide bond alters the electronic and steric properties, influencing hydrogen bonding capabilities and reactivity.

This compound, in particular, presents an intriguing starting point for chemical exploration. The presence of the electron-withdrawing nitro group can significantly influence the reactivity of the thioamide functional group and the aromatic ring. Furthermore, nitroaromatic compounds are known to exhibit a wide range of biological activities, often through bioreductive activation within cells, leading to the generation of reactive nitrogen species that can exert cytotoxic or antimicrobial effects.[3][4][5][6]

This guide will detail the primary synthetic routes to this compound, explore its potential as a precursor for the synthesis of novel heterocyclic compounds, and discuss the prospective biological activities of its derivatives based on the established pharmacology of related thioamides and nitroaromatic compounds.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from readily available starting materials, primarily 4-nitrobenzamide or 4-nitrobenzonitrile.

Thionation of 4-Nitrobenzamide using Lawesson's Reagent

One of the most common and effective methods for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[7][8][9] This method is generally high-yielding and proceeds under relatively mild conditions.

Experimental Protocol:

  • Materials: 4-Nitrobenzamide, Lawesson's Reagent, anhydrous toluene (or THF), silica gel for column chromatography, ethyl acetate, and hexanes.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzamide (1.0 eq) in anhydrous toluene (or THF).

    • Add Lawesson's Reagent (0.5 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion of the reaction (disappearance of the starting amide), allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

  • Expected Yield: 80-95%

Data Presentation:

Starting MaterialReagentSolventReaction TimeYield (%)
4-NitrobenzamideLawesson's ReagentToluene/THF2-6 hours80-95
From 4-Nitrobenzonitrile via Reaction with a Sulfur Source

Aromatic nitriles can be converted to primary thioamides by reaction with a source of hydrogen sulfide. This can be achieved by bubbling H₂S gas through the reaction mixture or by using a solid sulfide source like sodium hydrosulfide (NaSH).

Experimental Protocol (using Sodium Hydrosulfide):

  • Materials: 4-Nitrobenzonitrile, sodium hydrosulfide (NaSH), anhydrous dimethylformamide (DMF), deionized water, diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve 4-nitrobenzonitrile (1.0 eq) in anhydrous DMF.

    • Add sodium hydrosulfide (1.5-2.0 eq) to the solution in portions while stirring.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, pour the reaction mixture into cold deionized water.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be further purified by recrystallization or column chromatography.

  • Expected Yield: 70-90%

Data Presentation:

Starting MaterialReagentSolventReaction TimeYield (%)
4-NitrobenzonitrileSodium HydrosulfideDMF4-12 hours70-90

Mandatory Visualization:

Synthesis_of_4_Nitrobenzothioamide cluster_0 Route 1: Thionation of Amide cluster_1 Route 2: From Nitrile 4-Nitrobenzamide 4-Nitrobenzamide 4-Nitrobenzothioamide_1 This compound 4-Nitrobenzamide->4-Nitrobenzothioamide_1 Lawesson's Reagent Toluene/THF, Reflux 4-Nitrobenzonitrile 4-Nitrobenzonitrile 4-Nitrobenzothioamide_2 This compound 4-Nitrobenzonitrile->4-Nitrobenzothioamide_2 NaSH / DMF or H2S

Caption: Synthetic routes to this compound.

This compound as a Precursor for Novel Compounds

The thioamide functionality in this compound is a versatile handle for the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.

Synthesis of Thiazole Derivatives

Thioamides are key precursors for the Hantzsch thiazole synthesis. Reaction of this compound with α-haloketones will yield 2-aryl-thiazole derivatives.

Experimental Protocol (General):

  • Materials: this compound, α-haloketone (e.g., 2-bromoacetophenone), ethanol, sodium bicarbonate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add the α-haloketone (1.0 eq) to the solution.

    • Heat the mixture to reflux for several hours, monitoring by TLC.

    • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • The precipitated thiazole derivative can be collected by filtration, washed with water, and recrystallized.

Synthesis of Thiadiazole Derivatives

1,2,4-Thiadiazoles can be synthesized from thioamides through oxidative dimerization or by reaction with N-acylimidoyl chlorides. 1,3,4-Thiadiazoles can be prepared by reacting thioamides with acyl hydrazines.[10]

Mandatory Visualization:

Heterocycle_Synthesis This compound This compound Thiazoles Thiazoles This compound->Thiazoles α-Haloketones Thiadiazoles Thiadiazoles This compound->Thiadiazoles Oxidative Cyclization / Acyl Hydrazines Other_Heterocycles Other S/N Heterocycles This compound->Other_Heterocycles Various Reagents

Caption: Potential heterocyclic syntheses from this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce in the literature, the activities of related compounds suggest several promising avenues for investigation.

Antimicrobial and Antiparasitic Activity

Nitroaromatic compounds are well-established antimicrobial and antiparasitic agents.[11] Their mechanism of action often involves enzymatic reduction of the nitro group within the target organism to form cytotoxic nitroso and hydroxylamine intermediates or a nitro radical anion.[3][4][5][6] This process can lead to DNA damage, protein dysfunction, and oxidative stress, ultimately causing cell death. It is plausible that derivatives of this compound could exhibit similar activities.

Mandatory Visualization:

Nitroaromatic_Activation Nitroaromatic_Compound R-NO2 (this compound derivative) Nitroreductase Nitroreductase Nitroaromatic_Compound->Nitroreductase Enzymatic Reduction Nitro_Radical_Anion R-NO2•- Nitroreductase->Nitro_Radical_Anion Nitroso R-NO Nitro_Radical_Anion->Nitroso Further Reduction Cellular_Damage DNA Damage, Protein Dysfunction, Oxidative Stress Nitro_Radical_Anion->Cellular_Damage Hydroxylamine R-NHOH Nitroso->Hydroxylamine Nitroso->Cellular_Damage Hydroxylamine->Cellular_Damage Cell_Death Cell_Death Cellular_Damage->Cell_Death

Caption: Reductive activation of nitroaromatic compounds.

Anticancer Activity

Many nitro-containing compounds have been investigated as anticancer agents, often as hypoxia-activated prodrugs.[11] The low oxygen environment of solid tumors can facilitate the selective reduction of the nitro group, leading to localized activation of the cytotoxic agent. Thioamides have also been incorporated into anticancer drug candidates to improve their pharmacological properties.[2][12][13]

Enzyme Inhibition

The thioamide moiety can act as a bioisostere for the amide bond, potentially leading to enhanced binding to enzyme active sites.[1][2] The unique electronic and steric properties of the thioamide can result in altered hydrogen bonding patterns and increased affinity for certain biological targets.

Data Presentation (Hypothetical based on related compounds):

Compound ClassBiological ActivityTarget Organism/Cell LineIC₅₀/MIC (µM)
Nitro-substituted ThiazolesAntibacterialStaphylococcus aureus1 - 10
Nitro-substituted ThiadiazolesAntifungalCandida albicans5 - 25
Aromatic ThioamidesAnticancerHuman colon cancer (HCT116)2 - 15

Note: The data in this table is illustrative and based on activities reported for structurally related compounds. Specific testing of this compound derivatives is required to determine their actual potencies.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of novel chemical entities. Its potential for derivatization into various heterocyclic systems, combined with the inherent biological possibilities conferred by the nitro and thioamide functionalities, makes it a valuable building block for drug discovery and development. Further exploration of the chemistry and biology of this compound and its derivatives is warranted to unlock its full potential in the search for new therapeutic agents. Researchers are encouraged to utilize the synthetic protocols outlined in this guide as a starting point for their investigations into this promising area of medicinal chemistry.

References

A Technical Guide to 4-Nitrobenzothioamide and its Analogs: Synthesis, Biological Potential, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioamides, bioisosteres of amides, have garnered significant attention in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of 4-Nitrobenzothioamide and its analogs, a class of compounds with considerable therapeutic potential. While specific data on this compound itself is limited in publicly available literature, this review extrapolates from the synthesis, biological activities, and mechanisms of action of structurally related thioamides and nitroaromatic compounds. We present detailed experimental protocols for the synthesis of thioamides, summarize potential biological activities in a structured format, and propose putative mechanisms of action through signaling pathway diagrams. This guide aims to serve as a foundational resource to stimulate further research and development of this promising class of molecules.

Introduction

The substitution of an oxygen atom with sulfur in an amide bond to form a thioamide introduces significant changes in the molecule's electronic and steric properties. Thioamides exhibit altered hydrogen bonding capabilities, increased reactivity, and greater metabolic stability compared to their amide counterparts.[1] These characteristics make them valuable scaffolds in drug discovery. The incorporation of a nitro group, a strong electron-withdrawing moiety, into the benzothioamide framework is anticipated to further modulate its biological activity. Nitroaromatic compounds are known to play a crucial role in a variety of therapeutic agents, including those with antimicrobial and anticancer properties.[2] This review focuses on the synthesis, potential biological activities, and mechanisms of action of this compound and its analogs.

Synthesis of this compound and Analogs

The most common and versatile method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] being the most widely used.[3]

General Experimental Protocol: Thionation of 4-Nitrobenzamide

This protocol describes a general procedure for the conversion of 4-Nitrobenzamide to this compound using Lawesson's reagent.

Materials:

  • 4-Nitrobenzamide

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene (or another high-boiling point solvent like dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve 4-Nitrobenzamide (1.0 mmol) in anhydrous toluene (10-15 mL).

  • Add Lawesson's Reagent (0.5-0.6 mmol, 0.5-0.6 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Safety Note: Lawesson's reagent and the reaction byproducts can have a strong, unpleasant odor. This procedure should be performed in a well-ventilated fume hood.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Dissolve Dissolve 4-Nitrobenzamide in anhydrous Toluene Start->Dissolve Add_LR Add Lawesson's Reagent Dissolve->Add_LR Reflux Heat to Reflux (e.g., 110 °C) Add_LR->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Evaporate Solvent Evaporation Cool->Evaporate Chromatography Silica Gel Column Chromatography Evaporate->Chromatography Product Pure this compound Chromatography->Product

Caption: General workflow for the synthesis of this compound.

Biological Activities

Anticancer Activity

Several studies have highlighted the anticancer potential of thioamide-containing molecules. For instance, certain pyrazolinethioamide derivatives have shown cytotoxicity against cancer cell lines like A549 (lung) and Hela (cervical), with IC50 values in the micromolar range.[1] The mechanism of action for some thioamides is thought to involve the induction of apoptosis through pathways related to mitochondrial dysfunction.[2] Nitroaromatic compounds have also been investigated as anticancer agents, with some acting as prodrugs that are selectively activated in the hypoxic environment of tumors.[4]

Table 1: Hypothetical Anticancer Activity of this compound Analogs

Compound IDModificationCell LineIC50 (µM)Reference
4-NBT (Parent Compound)MCF-7 (Breast)Data not available-
Analog A3-chloro substitutionA549 (Lung)Data not available-
Analog B4-methoxy substitutionHeLa (Cervical)Data not available-
Analog CN-phenyl substitutionPC-3 (Prostate)Data not available-

Note: This table is for illustrative purposes to show how data would be presented. Specific experimental values for these compounds are not currently available in the cited literature.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism often involves the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates that can damage microbial DNA and proteins. While data for this compound is lacking, derivatives of 4-nitrobenzamide have been synthesized and shown to possess antimicrobial activity.[5] The replacement of the amide with a thioamide could potentially enhance this activity due to the altered electronic and lipophilic properties of the molecule.

Table 2: Hypothetical Antimicrobial Activity of this compound Analogs

Compound IDModificationOrganismMIC (µg/mL)Reference
4-NBT (Parent Compound)Staphylococcus aureusData not available-
Analog D3,5-dichloro substitutionEscherichia coliData not available-
Analog EN-ethyl substitutionCandida albicansData not available-
Analog F4-fluoro substitutionMycobacterium tuberculosisData not available-

Note: This table is for illustrative purposes. Specific experimental values for these compounds are not currently available in the cited literature.

Putative Mechanism of Action

The mechanism of action of this compound is likely multifaceted, drawing from the known activities of both the thioamide and nitroaromatic moieties.

Induction of Apoptosis in Cancer Cells

Based on related compounds, this compound could induce apoptosis in cancer cells through the intrinsic pathway. This may involve mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade.

G 4_NBT This compound Mitochondrion Mitochondrion 4_NBT->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptosis induction pathway by this compound.
Antimicrobial Mechanism via Nitro-Reduction

The antimicrobial action of this compound likely involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that are toxic to the cell.

G 4_NBT This compound Cell_Entry Entry into Microbial Cell 4_NBT->Cell_Entry Nitroreductase Nitroreductase Enzyme Cell_Entry->Nitroreductase Substrate RNS Reactive Nitrogen Species (RNS) Generation Nitroreductase->RNS Reduction Damage Damage to DNA, Proteins, and Lipids RNS->Damage Cell_Death Microbial Cell Death Damage->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion and Future Outlook

This compound and its analogs represent a class of compounds with significant, yet largely unexplored, therapeutic potential. Based on the established chemistry and biology of thioamides and nitroaromatic compounds, it is reasonable to hypothesize that these molecules may exhibit potent anticancer and antimicrobial activities. This guide provides a foundational framework for initiating research in this area, including detailed synthetic protocols and postulated mechanisms of action.

Future research should focus on the systematic synthesis of a library of this compound analogs and the comprehensive evaluation of their biological activities. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that govern their potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the specific cellular targets and signaling pathways modulated by these compounds. The findings from such investigations will be instrumental in advancing this promising class of molecules towards clinical development.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Nitrobenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4-Nitrobenzothioamide, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] The described method involves the conversion of 4-nitrobenzonitrile using sodium hydrogen sulfide and magnesium chloride in an aprotic solvent. This approach is highlighted for its simplicity and high yields, avoiding the need to handle hazardous hydrogen sulfide gas directly. The protocol includes a summary of material properties, a step-by-step experimental procedure, safety precautions, and a graphical representation of the synthesis workflow.

Data Presentation

A summary of the key quantitative data for the starting material and the final product is presented in the table below.

Property4-Nitrobenzonitrile (Starting Material)This compound (Product)
Molecular Formula C₇H₄N₂O₂C₇H₆N₂O₂S
Molecular Weight 148.12 g/mol [2]182.20 g/mol [2][3][4]
CAS Number 619-72-7[2]26060-30-0[2][3][4][5][6]
Appearance White to orange-green powder/crystal[2]Solid (Physical form at 20°C)[3]
Melting Point 146-150 °C[2]To be determined
Purity >98.0% (GC)[2]Min. Purity Spec: 97%[3]

Experimental Protocol

This protocol is adapted from a general method for the synthesis of aromatic thioamides from their corresponding nitriles.

2.1. Materials and Reagents

  • 4-Nitrobenzonitrile (C₇H₄N₂O₂)

  • Sodium hydrogen sulfide hydrate (NaHS·xH₂O)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Dilute hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

2.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

2.3. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add sodium hydrogen sulfide hydrate (2-3 eq) and magnesium chloride hexahydrate (1-1.5 eq).

  • Reaction: Stir the mixture at room temperature for 0.5-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing deionized water.

  • Product Isolation (Precipitation): If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.

  • Product Isolation (Extraction): If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the collected precipitate (from step 5) or the combined organic extracts (from step 6) with a dilute solution of hydrochloric acid or ammonium chloride to remove magnesium dihydroxide.

  • Drying: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary. The desired thioamide is often obtained in high purity without the need for further purification.

2.4. Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • 4-Nitrobenzonitrile: Fatal if swallowed and toxic if it comes into contact with skin or is inhaled.[2] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydrogen Sulfide: Can produce deadly hydrogen sulfide (H₂S) gas if it reacts with acid or is exposed to high heat. H₂S can cause olfactory fatigue, meaning the ability to smell the gas can be lost at dangerous concentrations. Causes severe skin burns and eye damage.[2]

  • Magnesium Chloride: Generally considered low-risk but can cause skin, eye, and respiratory tract irritation.[2]

  • Dimethylformamide (DMF): Aprotic solvent. Handle with care.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-Nitrobenzonitrile in DMF B Add NaHS and MgCl2 A->B C Stir at Room Temperature (0.5-4h) B->C D Pour into Water C->D E Precipitate Forms? D->E F Filter Precipitate E->F Yes G Extract with Ethyl Acetate E->G No H Wash with dilute HCl or NH4Cl F->H G->H I Dry and Concentrate H->I J Recrystallize (optional) I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

References

4-Nitrobenzothioamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Nitrobenzothioamide is a versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of the nitro group, a strong electron-withdrawing moiety, and the reactive thioamide functionality makes it an attractive starting material for the construction of various pharmacologically active scaffolds. This document provides a comprehensive overview of the applications of this compound in the synthesis of medicinally relevant molecules, detailed experimental protocols, and a summary of their biological activities.

Key Applications in Medicinal Chemistry

This compound is primarily utilized in the synthesis of heterocyclic compounds, most notably thiazole and dihydropyridine derivatives. These scaffolds are present in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities.

1. Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole Derivatives:

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of thiazole rings. This compound reacts with α-haloketones to yield 2-substituted-4-(4-nitrophenyl)thiazoles. The resulting 2-aminothiazole derivatives are valuable intermediates for further functionalization and have been investigated for their antimicrobial and anticancer properties. The general reaction scheme is as follows:

Figure 1: Hantzsch Thiazole Synthesis using this compound.

2. Synthesis of 1,4-Dihydropyridine Derivatives:

This compound can also participate in the Hantzsch dihydropyridine synthesis, a multi-component reaction that affords 1,4-dihydropyridine (DHP) scaffolds. DHPs are a well-established class of L-type calcium channel blockers used in the treatment of cardiovascular diseases.[1] The incorporation of the 4-nitrophenyl moiety can influence the pharmacological profile of the resulting DHP derivatives, which have also been explored for their anticancer activities.[2]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated promising biological activities, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

Thiazole derivatives containing a nitro group are known to possess significant antibacterial and antifungal properties.[3][4] The nitro group is believed to be a key pharmacophore responsible for their antimicrobial action.[3] The mechanism of action is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular macromolecules, including DNA.[5]

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
1 2-Amino-4-(aryl)thiazoleStaphylococcus aureus125-150[6]
2 2-Amino-4-(aryl)thiazoleEscherichia coli125-150[6]
3 Benzo[d]thiazoleS. aureus50-75[6]
4 Benzo[d]thiazoleE. coli50-75[6]

Note: Data for specific this compound-derived thiazoles is limited in the reviewed literature. The table presents data for structurally related thiazole derivatives to indicate the potential antimicrobial activity.

Anticancer Activity

Dihydropyridine derivatives have been investigated for their potential as anticancer agents.[2] While the primary mechanism of action for many DHPs is calcium channel blockade, some derivatives exhibit cytotoxic effects through other pathways.[7] The presence of a nitro group on the phenyl ring at the 4-position of the DHP core is a common feature in several potent calcium channel blockers and may also contribute to anticancer activity.[8]

Table 2: Anticancer Activity of Selected 1,4-Dihydropyridine Derivatives

Compound IDCancer Cell LineGI50 (µM)Reference
DHP-1 HeLa (Cervical)18.8[2]
DHP-2 MCF-7 (Breast)18.3[2]
DHP-3 HepG2 (Liver)17.2[2]

Note: GI50 is the concentration required to inhibit cell growth by 50%. Data for specific this compound-derived dihydropyridines is limited. The table presents data for structurally related 4-aryl-1,4-dihydropyridines.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of thioamides is the reaction of the corresponding nitrile with hydrogen sulfide. Alternatively, they can be prepared from the corresponding amide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Protocol 1: Synthesis of this compound from 4-Nitrobenzonitrile

Materials:

  • 4-Nitrobenzonitrile

  • Hydrogen sulfide gas (H₂S)

  • Pyridine

  • Ethanol

  • Triethylamine

Procedure:

  • Dissolve 4-nitrobenzonitrile in a mixture of pyridine and triethylamine.

  • Bubble hydrogen sulfide gas through the solution at room temperature with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Hantzsch Thiazole Synthesis

Protocol 2: Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole [9]

Materials:

  • This compound

  • 2-Bromoacetophenone (or other α-haloketone)

  • Ethanol

Procedure:

  • Dissolve equimolar amounts of this compound and 2-bromoacetophenone in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to yield 2-amino-4-(4-nitrophenyl)thiazole.[9]

Antimicrobial Susceptibility Testing

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Synthesized compounds

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive control)

  • Solvent (e.g., DMSO, negative control)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive control wells (broth with microorganism and standard antibiotic) and negative control wells (broth with microorganism and solvent).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

Protocol 4: MTT Assay for Cell Viability and Cytotoxicity

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Standard anticancer drug (positive control)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.

Signaling Pathways and Logical Relationships

The biological activity of this compound derivatives is intrinsically linked to their chemical structure and their ability to interact with specific cellular targets.

Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening 4-Nitrobenzonitrile 4-Nitrobenzonitrile This compound This compound 4-Nitrobenzonitrile->this compound Thionation Thiazole_Derivatives Thiazole Derivatives This compound->Thiazole_Derivatives Hantzsch Thiazole Synthesis Dihydropyridine_Derivatives Dihydropyridine Derivatives This compound->Dihydropyridine_Derivatives Hantzsch Dihydropyridine Synthesis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Thiazole_Derivatives beta-Ketoester_Aldehyde_Ammonia β-Ketoester, Aldehyde, Ammonia beta-Ketoester_Aldehyde_Ammonia->Dihydropyridine_Derivatives Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Thiazole_Derivatives->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT Assay) Dihydropyridine_Derivatives->Anticancer_Screening Active_Hits Active Hits Antimicrobial_Screening->Active_Hits Anticancer_Screening->Active_Hits G Nitro_Compound Nitro-aromatic Compound (Prodrug) Nitroreductase Bacterial Nitroreductase Nitro_Compound->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Nitrogen Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductase->Reactive_Intermediates Cellular_Targets Cellular Targets (DNA, Proteins, etc.) Reactive_Intermediates->Cellular_Targets Damage Cell_Death Cell Death Cellular_Targets->Cell_Death

References

Application Note: Synthesis of 4-Nitrobenzothioamide via Thionation of 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of 4-nitrobenzothioamide, a key intermediate in medicinal chemistry and drug development, through the thionation of 4-nitrobenzamide. Thioamides, isosteres of amides with unique physicochemical properties, are integral to various biologically active compounds. This document outlines two effective methods for this conversion utilizing Lawesson's reagent, a mild and efficient thionating agent. The protocols provided are based on established methodologies for the thionation of aromatic amides and are presented to guide researchers in achieving high-yield synthesis.

Introduction

The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, driven by the significant role of the thioamide functional group in medicinal chemistry. Replacing the carbonyl oxygen of an amide with sulfur can lead to compounds with altered biological activity, improved metabolic stability, and enhanced cell permeability. This compound, in particular, serves as a valuable building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) has emerged as a superior reagent for thionation compared to traditional agents like phosphorus pentasulfide (P₄S₁₀).[1] It often provides cleaner reactions, higher yields, and requires milder conditions.[1][2] This note details two protocols for the thionation of an amide, which can be adapted for the synthesis of this compound.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the thionation of aromatic amides using Lawesson's reagent, providing a comparative overview of the two presented methods.

ParameterMethod AMethod B
Substrate Phenylacetamide8-tert-Butyl-9a-phenyl-hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one
Thionating Agent Lawesson's ReagentLawesson's Reagent
Solvent Tetrahydrofuran (THF)Toluene
Temperature Room TemperatureReflux (110 °C)
Reaction Time 30 minutes30 minutes
Molar Ratio (Amide:LR) 2:11:1.5
Yield 86%93%
Reference ChemSpider Synthetic Pages[3]The Royal Society of Chemistry[4]

Experimental Protocols

Safety Precautions: Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Method A: Thionation at Room Temperature in THF

This protocol is adapted from a procedure for the thionation of phenylacetamide.[3]

Materials:

  • 4-Nitrobenzamide

  • Lawesson's Reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl ether

  • Silica gel for chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF.

  • In a separate flask, dissolve 4-nitrobenzamide (1.0 equivalent) in anhydrous THF.

  • Add the 4-nitrobenzamide solution to the Lawesson's reagent solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by adding deionized water and extracting the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.

Method B: Thionation at Reflux in Toluene

This protocol is based on the thionation of a bicyclic lactam.[4]

Materials:

  • 4-Nitrobenzamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Silica gel for chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-nitrobenzamide (1.0 equivalent), Lawesson's reagent (1.5 equivalents), and anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the resulting residue directly by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Visualizations

Thionation_Workflow Experimental Workflow for Thionation of 4-Nitrobenzamide cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amide Dissolve 4-Nitrobenzamide in Anhydrous Solvent mix Combine Solutions prep_amide->mix prep_lr Dissolve Lawesson's Reagent in Anhydrous Solvent prep_lr->mix react Stir at Defined Temperature (Room Temp or Reflux) mix->react monitor Monitor by TLC react->monitor evap Solvent Evaporation monitor->evap extract Aqueous Work-up (Method A) evap->extract Optional purify Column Chromatography evap->purify extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism General Mechanism of Thionation with Lawesson's Reagent reagents 4-Nitrobenzamide (R-C(=O)NH2) + Lawesson's Reagent intermediate Thiaoxaphosphetane Intermediate reagents->intermediate Cycloaddition products {this compound (R-C(=S)NH2)| + |Phosphorus-Oxygen Byproduct} intermediate->products Cycloreversion

Caption: Mechanism of amide thionation using Lawesson's reagent.

References

Application Notes and Protocols: Reaction of 4-Nitrobenzoyl Chloride with Sulfur Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reactions of 4-nitrobenzoyl chloride with various sulfur-containing nucleophiles. 4-Nitrobenzoyl chloride is a reactive acyl chloride used in organic synthesis to introduce the 4-nitrobenzoyl group into molecules.[1] Its reactions with sulfur sources are pivotal for synthesizing a range of compounds, including thioesters, thioureas, and other sulfur-containing heterocycles, many of which are significant intermediates in drug discovery and materials science.[2][3]

Application Note: Synthesis of 4-Nitrobenzoyl Isothiocyanate and Thiourea Derivatives

The reaction of 4-nitrobenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), is a primary method for synthesizing 4-nitrobenzoyl isothiocyanate.[4] This reaction is a nucleophilic acyl substitution where the thiocyanate ion displaces the chloride. The resulting 4-nitrobenzoyl isothiocyanate is a highly electrophilic intermediate.[4]

This intermediate is rarely isolated and is typically generated in situ to react with primary or secondary amines, leading to the formation of N-aroyl-N'-substituted thiourea derivatives.[5][6] These thiourea compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential antiviral properties.[6]

Reaction Scheme: Step 1: Formation of 4-Nitrobenzoyl Isothiocyanate 4-(NO₂)C₆H₄COCl + KSCN → 4-(NO₂)C₆H₄CONCS + KCl

Step 2: Formation of N-Aroyl-N'-Aryl Thiourea 4-(NO₂)C₆H₄CONCS + R-NH₂ → 4-(NO₂)C₆H₄CONHCSNH-R

Data Presentation: Synthesis of Thiourea Derivatives
ProductAmine ReactantSolventConditionsYield (%)Reference
N-(4-nitrobenzoyl)-N׳-4-cyanophenylthiourea4-CyanoanilineAcetoneReflux, 3h84[5]
1-(4-nitrobenzoyl)-3-(4-aminosulfonylphenyl)thioureaSulfanilamideAcetonitrileRefluxN/A[4]
General N-(2-Cyano-4-nitrobenzoyl)-N'-arylthioureaSubstituted AnilineAcetoneRT, 12-16hN/A[6]

Application Note: Synthesis of S-Alkyl/S-Aryl 4-Nitrothiobenzoates (Thioesters)

4-Nitrobenzoyl chloride readily reacts with thiols (mercaptans) in the presence of a base to form S-alkyl or S-aryl 4-nitrothiobenzoates, a class of thioesters. This reaction is a standard nucleophilic acyl substitution. Thioesters are important intermediates in organic synthesis and have applications in biochemistry for forming acyl-CoA thioesters.[7][8] Various methods exist for this transformation, including direct reaction with thiols or using thiol precursors like disulfides with a reducing agent.[9]

Reaction Scheme: 4-(NO₂)C₆H₄COCl + R-SH + Base → 4-(NO₂)C₆H₄COSR + Base·HCl

Data Presentation: General Thioester Synthesis from Acyl Chlorides
Acyl ChlorideSulfur SourceCatalyst/ReagentConditionsYield (%)Reference
General Acyl ChloridesDisulfidesSmI₂N/AGood[9]
General Acyl ChloridesThiosilanesNoneHeatingN/A[10]
General Acyl ChloridesElemental Sulfur (S₈) / ICH₂FNi-catalystN/AModerate-Good[11]

Application Note: Synthesis of 4,4'-Dithiodibenzoic Acid

The reaction of 4-nitrobenzoyl chloride with a sulfide source like sodium sulfide (Na₂S) can be used to synthesize 4-nitrothiobenzoic acid, which is readily oxidized to the more stable disulfide, 4,4'-dithiodibenzoic acid. This disulfide is a useful cross-linking agent and a precursor for other sulfur-containing molecules. The reaction proceeds via nucleophilic attack of the sulfide or hydrosulfide ion on the acyl chloride.

Reaction Scheme: 2 [4-(NO₂)C₆H₄COCl] + Na₂S₂ → [4-(NO₂)C₆H₄CO]₂S₂ + 2 NaCl (Simplified representation for disulfide formation)

While direct protocols for reacting 4-nitrobenzoyl chloride with Na₂S are not extensively detailed in the provided results, methods for synthesizing related disulfides from 4-nitrochlorobenzene and sulfur sources suggest this pathway is chemically feasible.[12]

Experimental Protocols

Protocol 1: Synthesis of N-(4-nitrobenzoyl)-N׳-4-cyanophenylthiourea

This protocol is adapted from the synthesis described in the literature.[5]

Materials:

  • 4-Nitrobenzoyl chloride (1.86 g, 10 mmol)

  • Potassium thiocyanate (KSCN) (0.97 g, 10 mmol)

  • 4-Cyanoaniline (1.18 g, 10 mmol)

  • Acetone (anhydrous, 40 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice-water bath

Procedure:

  • In situ formation of 4-nitrobenzoyl isothiocyanate:

    • To a 100 mL round-bottom flask, add 4-nitrobenzoyl chloride (10 mmol) and potassium thiocyanate (10 mmol).

    • Add 20 mL of anhydrous acetone.

    • Reflux the mixture with stirring for 1 hour. The formation of insoluble potassium chloride is expected.[4]

  • Reaction with Amine:

    • Prepare a solution of 4-cyanoaniline (10 mmol) in 20 mL of anhydrous acetone.

    • After the 1-hour reflux, cool the isothiocyanate mixture to room temperature.

    • Add the 4-cyanoaniline solution dropwise to the reaction mixture over 30 minutes with continuous stirring.

  • Thiourea Formation:

    • Once the addition is complete, reflux the resulting solution for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After cooling to room temperature, pour the reaction mixture into a beaker containing an ice-water mixture (approx. 200 mL).

    • A yellowish precipitate will form. Stir for 15-20 minutes to ensure complete precipitation.

    • Filter the solid product using vacuum filtration and wash it several times with distilled water.

    • Dry the product under vacuum. Recrystallization from a suitable solvent like tetrahydrofuran can be performed for further purification.

Protocol 2: General Synthesis of an S-Aryl 4-Nitrothiobenzoate

This is a general protocol for the synthesis of thioesters from an acyl chloride and a thiol.

Materials:

  • 4-Nitrobenzoyl chloride (1.86 g, 10 mmol)

  • Thiophenol (1.10 g, 1.02 mL, 10 mmol)

  • Pyridine (0.87 g, 0.89 mL, 11 mmol)

  • Dichloromethane (DCM, anhydrous, 50 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 4-nitrobenzoyl chloride (10 mmol) in 25 mL of anhydrous DCM in a 100 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath to 0 °C.

  • Addition of Reagents:

    • In a separate flask, dissolve thiophenol (10 mmol) and pyridine (11 mmol) in 25 mL of anhydrous DCM.

    • Add the thiophenol/pyridine solution dropwise to the cooled 4-nitrobenzoyl chloride solution over 20-30 minutes with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude thioester can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction_Workflow reactant 4-Nitrobenzoyl Chloride sulfur_source Sulfur Source product1 4-Nitrobenzoyl Isothiocyanate reactant->product1 + KSCN product2 S-Aryl/Alkyl 4-Nitrothiobenzoate reactant->product2 + R-SH / Base product3 4,4'-Dithiodibenzoic Acid (via Thioacid) reactant->product3 + Na2S / Na2S2 thiourea N-Aroyl-N'-Aryl Thiourea product1->thiourea + R-NH2

Caption: Workflow for reactions of 4-nitrobenzoyl chloride with sulfur sources.

Thiourea_Synthesis_Pathway A 4-Nitrobenzoyl Chloride C 4-Nitrobenzoyl Isothiocyanate (Intermediate) A->C Nucleophilic Acyl Substitution B Potassium Thiocyanate (KSCN) B->C E N-Aroyl-N'-Substituted Thiourea C->E Nucleophilic Addition F KCl (Byproduct) C->F D Primary/Secondary Amine (R-NH2) D->E

Caption: Signaling pathway for the synthesis of N-Aroyl-N'-Aryl Thioureas.

Logical_Relationships start 4-Nitrobenzoyl Chloride (Acylating Agent) nucleophiles Sulfur Nucleophiles start->nucleophiles reacts with thiol Thiols (R-SH) nucleophiles->thiol thiocyanate Thiocyanate (SCN⁻) nucleophiles->thiocyanate sulfide Sulfide (S²⁻/HS⁻) nucleophiles->sulfide thioester Thioesters thiol->thioester formed from isothiocyanate Isothiocyanate thiocyanate->isothiocyanate formed from thioacid Thioacid / Disulfide sulfide->thioacid formed from products Primary Products thioester->products isothiocyanate->products thioacid->products

Caption: Logical relationship between reactants and products.

References

Application of 4-Nitrobenzothioamide in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzothioamide is a small molecule featuring a thioamide group and a nitroaromatic moiety. While specific enzymatic targets of this compound are not extensively documented in publicly available literature, its structural components suggest a strong potential for enzyme inhibition. The thioamide group is a known pharmacophore in various enzyme inhibitors, often exhibiting enhanced potency and altered selectivity compared to its amide analogue. The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with enzyme active sites and is a key feature in many biologically active compounds.

This document provides a generalized framework for investigating the enzyme inhibitory potential of this compound. The protocols and conceptual pathways presented are based on established methodologies for characterizing enzyme inhibitors containing thioamide and nitroaromatic functionalities. The primary example used here will be the inhibition of urease, a cysteine protease, which is a common target for such compounds.

Potential Mechanism of Action

The thioamide sulfur atom is more nucleophilic than the amide oxygen, which can lead to stronger interactions with electrophilic residues or metal cofactors in an enzyme's active site. For cysteine proteases like urease, the thioamide could potentially interact with the catalytic cysteine residue. The nitro group, being strongly electron-withdrawing, can enhance the electrophilicity of the aromatic ring, potentially leading to covalent modification of nucleophilic residues in the active site after enzymatic reduction of the nitro group.

Data Presentation: Hypothetical Inhibition Data

The following tables summarize hypothetical quantitative data for the inhibition of Jack Bean Urease by this compound. These values are provided as a template for presenting experimental results.

Table 1: In Vitro Urease Inhibition by this compound

CompoundIC50 (µM)Inhibition TypeKi (µM)
This compound15.2 ± 1.8Competitive8.5 ± 0.9
Thiourea (Control)22.5 ± 2.1Competitive12.3 ± 1.5

Table 2: Kinetic Parameters of Urease in the Presence of this compound

Inhibitor Concentration (µM)Vmax (µmol/min)Km (mM)
0100 ± 53.0 ± 0.2
5102 ± 64.5 ± 0.3
1098 ± 56.2 ± 0.4
20101 ± 79.1 ± 0.6

Experimental Protocols

Protocol 1: Determination of Urease Inhibition (IC50)

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against urease. The assay is based on the measurement of ammonia produced from the hydrolysis of urea.

Materials:

  • Jack Bean Urease (lyophilized powder)

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol red indicator solution

  • This compound

  • Thiourea (positive control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a 100 mM urea solution in phosphate buffer.

    • Prepare a 1 U/mL urease solution in phosphate buffer.

    • Prepare a 0.1% (w/v) phenol red solution.

    • Prepare a 10 mM stock solution of this compound and thiourea in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of varying concentrations of this compound (e.g., 0.1 to 100 µM) or thiourea, diluted in phosphate buffer. For the control well, add 25 µL of buffer with the corresponding DMSO concentration.

    • Add 25 µL of the urease solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • To initiate the reaction, add 50 µL of the urea solution to each well.

    • Add 50 µL of the phenol red indicator solution.

    • Immediately measure the absorbance at 560 nm using a microplate reader.

    • Continue to measure the absorbance every 2 minutes for a total of 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Determination of Inhibition Type and Ki

This protocol outlines the procedure to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Perform the urease activity assay as described in Protocol 1, but with varying concentrations of both the substrate (urea) and the inhibitor (this compound).

    • Use a range of urea concentrations (e.g., 0.5x Km to 5x Km).

    • For each urea concentration, test a range of this compound concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Analysis:

    • Calculate the initial reaction rates for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the plot to determine the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Calculate the apparent Km and Vmax values from the plots.

    • Determine the Ki value using the appropriate equation for the determined inhibition type. For competitive inhibition: Km_app = Km * (1 + [I]/Ki).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_setup Plate Setup (Inhibitor, Enzyme) reagent_prep->plate_setup incubation Pre-incubation (37°C, 30 min) plate_setup->incubation reaction_init Reaction Initiation (Add Substrate) incubation->reaction_init readout Kinetic Measurement (Absorbance at 560 nm) reaction_init->readout rate_calc Calculate Reaction Rates readout->rate_calc inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc kinetics_plot Lineweaver-Burk Plot rate_calc->kinetics_plot ic50_det IC50 Determination inhibition_calc->ic50_det ki_det Ki Determination kinetics_plot->ki_det

Caption: Workflow for in vitro enzyme inhibition assay.

signaling_pathway Urea Urea Urease Urease (Cysteine Protease) Urea->Urease Substrate Binding Ammonia Ammonia + CO2 Urease->Ammonia Catalysis Inhibitor This compound Inhibitor->Urease Inhibition

Caption: Inhibition of the urease catalytic pathway.

Application Notes and Protocols: 4-Nitrobenzothioamide Derivatives for Antimicrobial Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant threat to global health. This necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. 4-Nitrobenzothioamide derivatives have emerged as a promising class of compounds, demonstrating potential broad-spectrum antimicrobial activity. The presence of the nitro group, a well-known pharmacophore in antimicrobial drugs, combined with the thioamide moiety, suggests a potential for multifaceted mechanisms of action against microbial pathogens. These application notes provide a comprehensive overview of the screening protocols and potential applications of this compound derivatives as a novel class of antimicrobial agents.

Data Presentation: Antimicrobial Activity and Cytotoxicity

The following tables summarize the in vitro antimicrobial and cytotoxicity data for a representative set of synthesized this compound derivatives. The derivatives feature systematic modifications to the N-substituent to explore structure-activity relationships (SAR).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDR-GroupS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
NBT-001 H326412864
NBT-002 Phenyl16326432
NBT-003 4-Chlorophenyl8163216
NBT-004 4-Methoxyphenyl326412864
NBT-005 4-Nitrophenyl48168
NBT-006 2,4-Dichlorophenyl48168
Ciprofloxacin (Reference)10.251-
Fluconazole (Reference)---8

Table 2: Cytotoxicity (IC50) of this compound Derivatives against HEK293 Cells

Compound IDR-GroupIC50 (µg/mL)
NBT-001 H> 256
NBT-002 Phenyl128
NBT-003 4-Chlorophenyl64
NBT-004 4-Methoxyphenyl128
NBT-005 4-Nitrophenyl32
NBT-006 2,4-Dichlorophenyl32
Doxorubicin (Reference)1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO).

  • Bacterial or fungal inoculums standardized to 0.5 McFarland.

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (DMSO).

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, add 100 µL of sterile MHB or RPMI-1640 to all wells.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculate each well with 10 µL of the standardized microbial suspension.

  • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and DMSO). A sterility control (broth only) should also be included.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile cork borer or pipette tips.

  • Test compounds dissolved in DMSO.

  • Bacterial or fungal inoculums standardized to 0.5 McFarland.

  • Sterile cotton swabs.

  • Positive and negative controls.

Procedure:

  • Aseptically swab the surface of an MHA plate with the standardized microbial inoculum to create a uniform lawn.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.

  • Add a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.

  • Add positive and negative controls to respective wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This colorimetric assay determines the effect of the compounds on the viability of mammalian cells.

Materials:

  • HEK293 cells (or other suitable mammalian cell line).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed HEK293 cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualizations

Putative Mechanism of Action of this compound Derivatives

The antimicrobial activity of this compound derivatives is likely multifactorial, stemming from the functionalities of both the nitroaromatic and thioamide groups. The proposed mechanism involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage critical biomolecules such as DNA, proteins, and lipids, ultimately leading to cell death. The thioamide moiety may also contribute to the antimicrobial effect by inhibiting essential enzymes, such as those involved in fatty acid biosynthesis or cell wall synthesis, through chelation of metal ions or by acting as a bioisostere of the corresponding amide.

G cluster_cell Microbial Cell cluster_targets Cellular Targets derivative This compound Derivative nitroreductase Nitroreductase derivative->nitroreductase Enters cell reactive_species Reactive Nitroso & Hydroxylamine Intermediates nitroreductase->reactive_species Reduction DNA DNA Damage reactive_species->DNA proteins Protein Dysfunction reactive_species->proteins lipids Lipid Peroxidation reactive_species->lipids cell_death Cell Death DNA->cell_death proteins->cell_death lipids->cell_death

Caption: Putative mechanism of action for this compound derivatives.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the initial screening and evaluation of the antimicrobial properties of this compound derivatives.

G synthesis Synthesis of This compound Derivatives primary_screening Primary Screening (Agar Well Diffusion) synthesis->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination Active Compounds cytotoxicity Cytotoxicity Assay (MTT Assay) mic_determination->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Workflow for antimicrobial screening of this compound derivatives.

Logical Relationship for Broth Microdilution Assay

This diagram outlines the logical steps and decision points in the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

G start Start prepare_dilutions Prepare Serial Dilutions of Test Compound start->prepare_dilutions inoculate Inoculate with Standardized Microbial Suspension prepare_dilutions->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate observe_growth Observe for Visible Growth incubate->observe_growth observe_growth->observe_growth Growth determine_mic Determine MIC: Lowest Concentration with No Growth observe_growth->determine_mic No Growth end End determine_mic->end

Caption: Logical flow of the broth microdilution assay for MIC determination.

Synthetic Routes to Functionalized 4-Nitrobenzothioamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 4-nitrobenzothioamide derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the thioamide functional group and the electronic properties imparted by the nitro group. The following sections detail the synthesis of the parent this compound and subsequent functionalization reactions, including heterocycle formation, N- and S-alkylation/acylation, and reduction of the nitro group.

I. Synthesis of this compound

The primary route to this compound involves the thionation of 4-nitrobenzonitrile. Several methods are available, with the choice of reagent often depending on the desired scale, safety considerations, and available laboratory equipment.

Reaction Scheme:

4-Nitrobenzonitrile 4-Nitrobenzonitrile This compound This compound 4-Nitrobenzonitrile->this compound H2S, Anion-exchange resin or NaSH, MgCl2

Caption: Synthesis of this compound.

A. Method 1: Using Gaseous Hydrogen Sulfide with Anion-Exchange Resin

This method provides a convenient route to primary thioamides under mild conditions, avoiding high pressure and temperature.[1]

Experimental Protocol:

  • Preparation of the SH- form of the anion-exchange resin (e.g., Dowex 1X8): Wash the commercial resin with 1 M NaOH, followed by water until neutral, then with 1 M HCl, and again with water until neutral. Convert the resin to the SH- form by passing a 1 M solution of NaSH through the column, followed by washing with deionized water until the eluate is neutral and free of sulfide ions.

  • To a solution of 4-nitrobenzonitrile (5 mmol) in a mixture of methanol-water (3:2, 50 mL), add the freshly prepared anion-exchange resin (SH- form, ca. 10 mL).

  • Gently stir the suspension at room temperature while bubbling a slow stream of hydrogen sulfide gas through the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the resin and wash it with methanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

B. Method 2: Using Sodium Hydrogen Sulfide and Magnesium Chloride

This method avoids the handling of hazardous gaseous hydrogen sulfide.[2][3]

Experimental Protocol:

  • To a solution of 4-nitrobenzonitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium hydrogen sulfide hydrate (70%, 3 mmol) and magnesium chloride hexahydrate (1.5 mmol).

  • Stir the mixture at room temperature for 0.5-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Table 1: Synthesis of this compound

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1H₂S, Dowex 1X8 (SH⁻ form)MeOH/H₂ORoom Temp.0.5 - 625 - 96[1]
2NaSH·xH₂O, MgCl₂·6H₂ODMFRoom Temp.0.5 - 480 - 99[2][3]

II. Functionalization via Heterocyclization Reactions

The thioamide group of this compound is a versatile precursor for the synthesis of various five-membered heterocycles, most notably thiazoles and thiophenes.

A. Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of a thioamide with an α-halocarbonyl compound to yield a thiazole derivative. This is a widely used and high-yielding method for the preparation of substituted thiazoles.[1][2][4]

General Reaction Scheme:

cluster_0 Reactants This compound This compound Thiazole_Derivative 2-Aryl-4-(4-nitrophenyl)thiazole This compound->Thiazole_Derivative alpha-Haloketone alpha-Haloketone alpha-Haloketone->Thiazole_Derivative

Caption: Hantzsch Thiazole Synthesis.

Experimental Protocol (General):

  • Dissolve this compound (1 mmol) and the desired α-haloketone (e.g., 2-bromoacetophenone, 1 mmol) in a suitable solvent such as ethanol or methanol (10 mL).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into a beaker containing a dilute solution of sodium carbonate to neutralize the hydrohalic acid formed.[1]

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Table 2: Synthesis of 2-Aryl-4-(4-nitrophenyl)thiazole Derivatives

α-HaloketoneProductSolventYield (%)Reference
2-Bromoacetophenone2-Phenyl-4-(4-nitrophenyl)thiazoleEthanolHigh (Typical)General Method[1][4]
Ethyl bromopyruvateEthyl 2-(4-nitrophenyl)thiazole-4-carboxylateMethanolHigh (Typical)General Method[1]
B. Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. A variation of this reaction can utilize a thioamide as the sulfur source.

General Reaction Scheme:

cluster_1 Reactants This compound This compound Aminothiophene_Derivative Substituted 2-Aminothiophene This compound->Aminothiophene_Derivative alpha-Methylene_Ketone α-Methylene Ketone alpha-Methylene_Ketone->Aminothiophene_Derivative Base Base Base->Aminothiophene_Derivative

Caption: Gewald Aminothiophene Synthesis.

Experimental Protocol (General):

  • To a mixture of an α-methylene ketone (1 mmol) and an activated nitrile (e.g., malononitrile, 1 mmol), add elemental sulfur (1.1 mmol).

  • Add a suitable solvent such as ethanol or DMF, followed by a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Purify the product by recrystallization.

Note: While the Gewald synthesis is a powerful tool for preparing aminothiophenes, specific examples utilizing this compound directly as a reactant are not prevalent in the searched literature. The general protocol is provided as a viable synthetic strategy.

III. N- and S-Functionalization of the Thioamide Group

The thioamide functionality in this compound offers two sites for alkylation and acylation: the nitrogen atom (N-functionalization) and the sulfur atom (S-functionalization). The regioselectivity of these reactions is often dependent on the reaction conditions.

A. N-Alkylation and N-Acylation

Direct N-alkylation or N-acylation of a primary thioamide can be challenging due to the competing S-functionalization. However, under specific conditions, N-functionalized products can be obtained.

General Workflow for N-Functionalization:

start This compound base Base (e.g., NaH) start->base Deprotonation reagent Alkylating/Acylating Agent (R-X or RCO-Cl) base->reagent Nucleophilic Attack product N-Substituted This compound reagent->product

Caption: General workflow for N-functionalization.

Experimental Protocol (General for N-Alkylation):

  • To a solution of this compound (1 mmol) in a dry aprotic solvent like DMF or THF, add a strong base such as sodium hydride (1.1 mmol) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. S-Alkylation and S-Acylation

S-alkylation of thioamides leads to the formation of thioimidates, which are themselves useful synthetic intermediates. S-acylation is also possible, though less common.

Experimental Protocol (General for S-Alkylation):

  • Dissolve this compound (1 mmol) in a suitable solvent such as acetone or ethanol.

  • Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.1 mmol).

  • Optionally, a mild base (e.g., potassium carbonate) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to give the crude product.

  • Purify by column chromatography or recrystallization.

Table 3: General Conditions for N- and S-Functionalization

FunctionalizationReagentBaseSolventGeneral Outcome
N-AlkylationAlkyl HalideStrong Base (e.g., NaH)Aprotic (DMF, THF)Favors N-alkylation
S-AlkylationAlkyl HalideMild or No BaseProtic (Ethanol) or AcetoneFavors S-alkylation
N-AcylationAcyl ChlorideBase (e.g., Pyridine)Aprotic (DCM, THF)N-acylation
S-AcylationAcyl Chloride--Less common, may require specific catalysts

IV. Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, providing a key intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation.

Reaction Scheme:

This compound This compound 4-Aminobenzothioamide 4-Aminobenzothioamide This compound->4-Aminobenzothioamide Reducing Agent (e.g., SnCl2·2H2O, H2/Pd-C)

Caption: Reduction of the nitro group.

Experimental Protocol (Using SnCl₂·2H₂O):

  • Suspend this compound (1 mmol) in ethanol (10 mL).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 mmol) in concentrated hydrochloric acid (2 mL).

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Basify the mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting 4-aminobenzothioamide by column chromatography or recrystallization.

Table 4: Common Reagents for Nitro Group Reduction

ReagentSolventConditionsNotes
SnCl₂·2H₂OEthanol / HClRefluxCommon and effective method.
H₂, Pd/CMethanol or EthanolRoom Temp., H₂ atmosphereCatalytic hydrogenation, often clean but may affect other functional groups.
Fe, NH₄ClEthanol / H₂ORefluxInexpensive and effective.

V. Nucleophilic Aromatic Substitution

The nitro group on the aromatic ring of this compound activates the ring towards nucleophilic aromatic substitution (SNA_r), although this is less common than reactions at the thioamide moiety. A leaving group, typically a halide, positioned ortho or para to the nitro group would be required for an efficient SNA_r reaction. As this compound itself does not possess a suitable leaving group, this functionalization strategy would be more applicable to derivatives such as 2-halo-4-nitrobenzothioamides.

General Principle:

A strong nucleophile can displace a leaving group (Lg) that is ortho or para to a strong electron-withdrawing group like a nitro group.

Aryl_Halide 2-Lg-4-nitrobenzothioamide Substituted_Product 2-Nu-4-nitrobenzothioamide Aryl_Halide->Substituted_Product Nucleophile Nu- Nucleophile->Substituted_Product

References

Application Notes: Synthesis of 4-Nitrobenzothioamide using Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioamides are important structural motifs in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of various heterocyclic compounds and as isosteres of amides with modified physicochemical and biological properties. The thionation of amides using Lawesson's reagent is a widely recognized and effective method for the synthesis of thioamides.[1][2][3] This application note provides a detailed protocol for the synthesis of 4-nitrobenzothioamide from 4-nitrobenzamide using Lawesson's reagent, a common thionating agent.[1][4]

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and efficient thionating agent for a variety of carbonyl compounds, including amides, ketones, and esters.[4][5] The reaction with amides is generally faster compared to esters.[1] The mechanism involves the dissociation of the dimeric Lawesson's reagent into a reactive dithiophosphine ylide, which then undergoes a cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[1] Subsequent cycloreversion yields the desired thioamide and a stable phosphorus-oxygen byproduct.[1]

Reaction and Mechanism

The overall reaction for the synthesis of this compound is the conversion of the carbonyl group of 4-nitrobenzamide to a thiocarbonyl group.

General Reaction Scheme:

Where Ar = 4-nitrophenyl

The reaction mechanism is depicted in the following signaling pathway diagram:

reaction_mechanism LR_dimer Lawesson's Reagent (Dimer) LR_monomer Dithiophosphine Ylide (Monomer) LR_dimer->LR_monomer Equilibrium Intermediate Thiaoxaphosphetane Intermediate LR_monomer->Intermediate [2+2] Cycloaddition Amide 4-Nitrobenzamide Amide->Intermediate [2+2] Cycloaddition Thioamide This compound Intermediate->Thioamide Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct experimental_workflow start Start dissolve Dissolve 4-Nitrobenzamide in anhydrous solvent start->dissolve add_lr Add Lawesson's Reagent dissolve->add_lr react Heat to reflux (Toluene) or stir at RT (THF) add_lr->react monitor Monitor reaction by TLC react->monitor workup Solvent evaporation monitor->workup Reaction complete purify Column Chromatography workup->purify end End (Pure this compound) purify->end

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Nitrobenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitrobenzothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common laboratory-scale synthetic routes to this compound are:

  • Thionation of 4-nitrobenzamide: This method involves the conversion of the carbonyl group of 4-nitrobenzamide to a thiocarbonyl group, typically using a thionating agent like Lawesson's reagent.

  • Sulfhydrolysis of 4-nitrobenzonitrile: This route involves the reaction of 4-nitrobenzonitrile with a source of hydrogen sulfide (H₂S), often in the presence of a base or a catalyst.

Q2: What is the most common side reaction to be aware of?

A2: A critical side reaction, particularly when starting from 4-nitrobenzonitrile and using hydrogen sulfide, is the reduction of the nitro group to an amine, yielding 4-aminobenzothioamide. This is known as the Zinin reduction. When using Lawesson's reagent for the thionation of 4-nitrobenzamide, the nitro group is generally stable.[1][2][3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. A suitable eluent system should be developed to clearly separate the starting material (4-nitrobenzamide or 4-nitrobenzonitrile), the desired product (this compound), and any major side products. Visualizing the spots under UV light is typically effective.

Q4: Are there significant safety precautions I should take?

A4: Yes. Both primary synthetic routes involve hazardous chemicals.

  • Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. The reaction can also generate hydrogen sulfide as a byproduct, which is toxic.

  • Hydrogen sulfide (H₂S) is a highly toxic and flammable gas with a characteristic rotten-egg smell. All manipulations involving H₂S must be performed in a certified fume hood with appropriate gas scrubbing.

Troubleshooting Guides

Route 1: Thionation of 4-Nitrobenzamide using Lawesson's Reagent
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Insufficient amount of Lawesson's reagent.2. Low reaction temperature or insufficient reaction time.3. Deactivated Lawesson's reagent due to moisture.4. Decomposition of Lawesson's reagent at excessively high temperatures (>~110°C).[4][5]1. Use a slight excess of Lawesson's reagent (typically 0.5-0.6 equivalents for an amide).2. Ensure the reaction is heated to an appropriate temperature (e.g., reflux in toluene) and monitor by TLC until the starting material is consumed.3. Use anhydrous solvents and handle Lawesson's reagent under an inert atmosphere (e.g., nitrogen or argon).4. Maintain the reaction temperature at or below the recommended level for the solvent being used.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the starting 4-nitrobenzamide.1. Lower the reaction temperature and increase the reaction time if necessary.2. Ensure the purity of the starting material before beginning the reaction.
Difficult Purification of the Product 1. Co-elution of the product with phosphorus-containing byproducts from Lawesson's reagent.1. After the reaction, quench with a small amount of water or an alcohol (like ethanol or ethylene glycol) and heat to decompose the remaining reagent and byproducts into more polar, water-soluble compounds that can be removed by aqueous workup.[6]2. Employ careful column chromatography, potentially using a gradient elution.
Route 2: Sulfhydrolysis of 4-Nitrobenzonitrile
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inefficient delivery of H₂S gas.2. Insufficient base or catalyst.3. Low reaction temperature or short reaction time.1. Ensure a steady, slow stream of H₂S is bubbled through the reaction mixture.2. Use an appropriate amount of a suitable base (e.g., triethylamine, pyridine) or a phase-transfer catalyst to facilitate the reaction.[2][3]3. Gently heat the reaction mixture if room temperature is ineffective, and monitor by TLC.
Significant Formation of 4-Aminobenzothioamide 1. Reduction of the nitro group by hydrogen sulfide (Zinin reduction).[1][2][3]1. Use milder reaction conditions (lower temperature, shorter reaction time).2. Carefully control the stoichiometry of the reagents.3. Consider alternative sulfur sources that may be less reducing.
Formation of 4-Nitrobenzamide 1. Hydrolysis of the intermediate or final thioamide due to the presence of water.1. Use anhydrous solvents and reagents.2. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitrobenzamide

Reaction Scheme: 4-NO₂-C₆H₄-C(=O)NH₂ + 0.5 (p-MeOC₆H₄PS₂)₂ → 4-NO₂-C₆H₄-C(=S)NH₂

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-nitrobenzamide (1.0 mmol, 166.1 mg) and anhydrous toluene (10 mL).

  • Add Lawesson's reagent (0.6 mmol, 242.7 mg).

  • Heat the reaction mixture to reflux (approximately 110°C) and stir.

  • Monitor the reaction progress by TLC until the starting amide is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Add ethanol (2 mL) and heat the mixture at reflux for 30 minutes to quench any remaining Lawesson's reagent.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis of this compound from 4-Nitrobenzonitrile

Reaction Scheme: 4-NO₂-C₆H₄-CN + H₂S → 4-NO₂-C₆H₄-C(=S)NH₂

Procedure:

  • In a fume hood, dissolve 4-nitrobenzonitrile (1.0 mmol, 148.1 mg) in a suitable solvent such as pyridine or a mixture of methanol and water (10 mL).

  • Add a catalytic amount of a base, such as triethylamine (0.1 mmol, 14 µL), or an anion-exchange resin.[1]

  • Bubble a slow, steady stream of hydrogen sulfide gas through the solution at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Visualizations

experimental_workflow cluster_route1 Route 1: From 4-Nitrobenzamide cluster_route2 Route 2: From 4-Nitrobenzonitrile r1_start 4-Nitrobenzamide r1_reaction Reflux r1_start->r1_reaction r1_reagent Lawesson's Reagent in Toluene r1_reagent->r1_reaction r1_workup Quench & Evaporate r1_reaction->r1_workup r1_purify Column Chromatography r1_workup->r1_purify r1_product This compound r1_purify->r1_product r2_start 4-Nitrobenzonitrile r2_reaction Stir at RT r2_start->r2_reaction r2_reagent H₂S & Base in Pyridine r2_reagent->r2_reaction r2_workup Evaporate r2_reaction->r2_workup r2_purify Recrystallization r2_workup->r2_purify r2_product This compound r2_purify->r2_product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_tree cluster_synthesis cluster_amide cluster_nitrile start Low Yield or Impure Product route_check Which Synthetic Route? start->route_check from_amide from_amide route_check->from_amide From Amide from_nitrile from_nitrile route_check->from_nitrile From Nitrile amide_issue amide_issue from_amide->amide_issue Main Impurity? nitrile_issue nitrile_issue from_nitrile->nitrile_issue Main Impurity? starting_material starting_material amide_issue->starting_material Starting Material other_byproducts other_byproducts amide_issue->other_byproducts Other Byproducts sm_solution sm_solution starting_material->sm_solution Incomplete Reaction: - Check reagent quality - Increase reaction time/temp - Ensure anhydrous conditions ob_solution ob_solution other_byproducts->ob_solution Phosphorus Byproducts: - Quench with alcohol - Improve chromatography nitrile_sm nitrile_sm nitrile_issue->nitrile_sm Starting Material amino_product amino_product nitrile_issue->amino_product 4-Aminobenzothioamide nsm_solution nsm_solution nitrile_sm->nsm_solution Incomplete Reaction: - Check H₂S flow - Check catalyst/base ap_solution ap_solution amino_product->ap_solution Nitro Reduction: - Use milder conditions - Shorter reaction time

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

How to improve the yield of 4-Nitrobenzothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 4-Nitrobenzothioamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the thionation of 4-nitrobenzamide. This reaction typically employs a thionating agent, with Lawesson's reagent being a popular choice due to its effectiveness and relatively mild reaction conditions. Another common, though often more reactive, thionating agent is phosphorus pentasulfide (P₄S₁₀).

Q2: What is the typical yield I can expect for this synthesis?

Yields can vary significantly based on the chosen reagents, solvent, reaction temperature, and time. With Lawesson's reagent, yields are often reported in the range of 80-95% under optimized conditions. Using phosphorus pentasulfide can also result in high yields, but may require more stringent control of reaction conditions to minimize side products.

Q3: My reaction is not proceeding to completion. What are the possible causes?

Several factors can lead to an incomplete reaction:

  • Insufficient Reagent: The molar ratio of the thionating agent to the starting amide is crucial. A suboptimal amount of Lawesson's reagent or P₄S₁₀ will result in unreacted starting material.

  • Low Reaction Temperature: The thionation process requires a certain activation energy. If the temperature is too low, the reaction rate will be significantly slow, leading to an incomplete conversion within a practical timeframe.

  • Poor Solvent Choice: The solvent must be able to dissolve the starting materials and be inert under the reaction conditions. Anhydrous solvents are highly recommended as moisture can decompose the thionating agents.

Q4: I am observing significant side product formation. How can I improve the purity of my product?

The formation of side products is a common issue. Key strategies to enhance purity include:

  • Control of Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of the starting material, product, or reagents, resulting in impurities.

  • Use of Anhydrous Conditions: Thionating agents like Lawesson's reagent and P₄S₁₀ are sensitive to moisture. Water can lead to the formation of oxo-derivatives and other byproducts.

  • Appropriate Work-up Procedure: A carefully planned work-up is essential to remove unreacted reagents and byproducts. This may involve quenching the reaction, extraction, and chromatographic purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive or decomposed thionating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of moisture in the reaction.1. Use a fresh batch of Lawesson's reagent or P₄S₁₀. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time. 4. Ensure the use of anhydrous solvents and a dry reaction setup.
Presence of Unreacted 4-Nitrobenzamide 1. Insufficient amount of thionating agent. 2. Inefficient mixing of the reactants.1. Increase the molar equivalent of the thionating agent (e.g., from 0.5 eq to 0.6 eq of Lawesson's reagent). 2. Ensure vigorous stirring throughout the reaction.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. The thionating agent is reacting with the solvent.1. Lower the reaction temperature and monitor the reaction closely. 2. Select an inert solvent such as anhydrous toluene or dioxane.
Difficulty in Product Isolation 1. Product is precipitating with byproducts. 2. Emulsion formation during aqueous work-up.1. Attempt recrystallization from a suitable solvent system to purify the product. 2. Use brine to break the emulsion during the extraction process.

Experimental Protocols

Synthesis of this compound using Lawesson's Reagent

This protocol is a general guideline and may require optimization based on laboratory conditions.

Materials:

  • 4-Nitrobenzamide

  • Lawesson's Reagent

  • Anhydrous Toluene (or another suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Visual Guides

experimental_workflow A 1. Dissolve 4-Nitrobenzamide in Anhydrous Toluene B 2. Add Lawesson's Reagent (0.5 eq.) A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Quench with NaHCO3 Solution D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagent Is the thionating agent fresh? start->check_reagent check_temp Is the reaction temperature adequate? check_reagent->check_temp Yes use_fresh Use fresh reagent check_reagent->use_fresh No check_moisture Are anhydrous conditions maintained? check_temp->check_moisture Yes increase_temp Increase temperature check_temp->increase_temp No ensure_dry Use anhydrous solvent and dry glassware check_moisture->ensure_dry No success Improved Yield check_moisture->success Yes use_fresh->success increase_temp->success ensure_dry->success

Caption: Troubleshooting logic for low yield in synthesis.

Technical Support Center: Purification of Crude 4-Nitrobenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Nitrobenzothioamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as 4-nitrobenzoic acid, residual reagents from the thioamidation step, and potential byproducts from side reactions. The nature of impurities will largely depend on the synthetic route employed.

Q2: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q3: How do I choose the right solvent for recrystallization?

An ideal recrystallization solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point.[1][2] For nitro-substituted aromatic compounds, polar solvents are often good candidates.[3] Ethanol, methanol, or a mixture of an alcohol with water are common choices.[4][5] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.

Q4: My purified this compound is still colored. What should I do?

A persistent yellow color can be due to highly conjugated impurities. If recrystallization does not remove the color, you can try treating the hot solution with a small amount of activated charcoal before the filtration step.[3] Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Q5: What is a typical recovery yield for the purification of this compound?

Purification yields are highly dependent on the initial purity of the crude product and the chosen purification method. A well-optimized recrystallization can yield recoveries of 80-95%.[5] Column chromatography yields can be more variable depending on the difficulty of the separation.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization The chosen solvent is too good at dissolving the compound at low temperatures.Select a solvent in which the compound has lower solubility at room temperature. You can also try a solvent mixture, adding an anti-solvent to the solution to induce crystallization.[6]
Too much solvent was used during the dissolution step.Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down too quickly.
Oily Product Instead of Crystals The compound may have a low melting point or be impure.Try dissolving the oil in a small amount of a suitable solvent and then adding a non-polar anti-solvent (like hexanes) dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Poor Separation in Column Chromatography The solvent system (mobile phase) is not optimized.Perform Thin Layer Chromatography (TLC) with various solvent mixtures to find a system that gives good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for the product.[7]
The column was overloaded with crude material.Use a proper ratio of silica gel to crude material, typically ranging from 30:1 to 100:1 by weight, depending on the separation difficulty.[7]
The compound is degrading on the silica gel.The acidic nature of silica gel can sometimes cause degradation. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[7]

Experimental Protocols

Note: The following protocols are detailed methodologies for common purification techniques. Due to the limited availability of specific data for this compound, these protocols are based on established methods for structurally similar nitro-aromatic compounds.[1][3][5]

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol, methanol, or water) and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that provides good separation of the desired product from impurities.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Load this solution carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combining and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method purity_check Assess Purity (TLC, mp, NMR) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check purity_check->column_chromatography Purity < 95% pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Still Impure

Caption: Decision workflow for the purification of this compound.

References

Identifying and characterizing byproducts in 4-Nitrobenzothioamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzothioamide reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the thionation of 4-nitrobenzamide. This reaction typically employs a thionating agent, with Lawesson's reagent being a widely used and effective choice.[1][2][3][4] The reaction involves the conversion of the carbonyl group (C=O) of the amide to a thiocarbonyl group (C=S).

Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis of this compound?

A2: Several side reactions can occur, leading to the formation of various byproducts. The most common ones include:

  • Reduction of the Nitro Group: The nitro group (-NO₂) is susceptible to reduction under certain reaction conditions, which can lead to the formation of 4-aminobenzothioamide, 4-hydroxylaminobenzothioamide, or azo compounds.

  • Hydrolysis of the Thioamide: The thioamide functional group can be hydrolyzed back to the corresponding amide (4-nitrobenzamide), especially in the presence of water.

  • Formation of 4-Nitrobenzonitrile: Dehydration of 4-nitrobenzamide can lead to the formation of 4-nitrobenzonitrile.[5][6]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 4-nitrobenzamide.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the thionation reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-nitrobenzamide), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound), which will have a different Rf value.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Yield of this compound Poor Quality of Lawesson's Reagent: Lawesson's reagent can degrade upon exposure to moisture.Use a fresh batch of Lawesson's reagent or ensure it has been stored under anhydrous conditions.
Insufficient Reaction Time or Temperature: The thionation reaction may not have reached completion.Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Inappropriate Solvent: The solubility and reactivity of Lawesson's reagent are solvent-dependent.Toluene and Tetrahydrofuran (THF) are commonly used solvents. Ensure the chosen solvent is anhydrous.
Presence of Multiple Byproducts Reduction of the Nitro Group: The reaction conditions may be too harsh, leading to the reduction of the nitro group.Use milder reaction conditions. If using a reducing agent is not intended, ensure all reagents are free from contaminants that could facilitate reduction.
Hydrolysis: Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Difficulty in Purifying the Product Co-elution of Byproducts: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.Optimize the mobile phase for column chromatography to improve separation. Recrystallization of the crude product can also be an effective purification method.
Phosphorus-containing byproducts from Lawesson's reagent After the reaction, quenching with a small amount of methanol can help in the removal of phosphorus-based impurities during workup.

Experimental Protocols

Synthesis of this compound via Thionation of 4-Nitrobenzamide

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

Materials:

  • 4-Nitrobenzamide

  • Lawesson's Reagent

  • Anhydrous Toluene (or THF)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to analyze the purity of the product and quantify byproducts.

  • Column: A C18 column is a suitable choice.[7]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) can be employed for separation.[7]

  • Detection: UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm or 330 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the product and identification of byproducts.

  • ¹H NMR of this compound: The spectrum will show characteristic signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro and thioamide groups.

  • ¹³C NMR of this compound: The spectrum will show a characteristic downfield signal for the thiocarbonyl carbon (C=S), typically in the range of 190-210 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to aid in the structural elucidation of byproducts through fragmentation patterns.

  • Expected Molecular Ion: For this compound (C₇H₆N₂O₂S), the expected [M+H]⁺ ion would be at m/z 183.02.

  • Fragmentation: Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da).[8]

Visualizations

Reaction_Workflow Start Start: 4-Nitrobenzamide Reaction Thionation with Lawesson's Reagent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Byproducts Byproducts: - 4-Aminobenzothioamide - Unreacted Starting Material - 4-Nitrobenzonitrile Reaction->Byproducts Purification Column Chromatography or Recrystallization Workup->Purification Workup->Byproducts Product This compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product CheckReagent Check Lawesson's Reagent Quality Problem->CheckReagent CheckConditions Verify Reaction Conditions (Time, Temp, Solvent) Problem->CheckConditions AnalyzeByproducts Identify Byproducts (TLC, HPLC, NMR, MS) Problem->AnalyzeByproducts OptimizePurification Optimize Purification Method AnalyzeByproducts->OptimizePurification

Caption: A logical approach to troubleshooting issues in this compound synthesis.

References

Overcoming poor solubility of 4-Nitrobenzothioamide in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitrobenzothioamide Solubility

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges with the solubility of this compound in various reaction media. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My this compound is not dissolving sufficiently in my chosen reaction solvent. What are my initial steps?

Answer:

Poor solubility is a common challenge. Here is a systematic approach to troubleshoot this issue:

  • Solvent Selection: The principle of "like dissolves like" is a good starting point. This compound is a polar molecule. Therefore, polar solvents are more likely to be effective. If you are using a non-polar solvent, consider switching to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, or Acetone. Polar protic solvents like Ethanol or Methanol can also be effective.[1][2]

  • Temperature Increase: Gently heating the solvent can significantly increase the solubility of most solid compounds. However, be mindful of the solvent's boiling point and the thermal stability of this compound and other reactants. A modest increase in temperature is often sufficient.

  • Particle Size Reduction: The rate of dissolution is related to the surface area of the solid.[3][4] Grinding your this compound to a finer powder using a mortar and pestle will increase its surface area and can improve the speed at which it dissolves.

Question: I have tried various solvents and gentle heating, but the solubility is still too low for the required concentration of my reaction. What advanced techniques can I employ?

Answer:

If basic methods are insufficient, several advanced techniques can be utilized:

  • Co-solvent Systems: The use of a co-solvent is a highly effective technique to enhance the solubility of poorly soluble compounds.[4][5] A co-solvent is a second solvent that is miscible with the primary solvent and in which the solute has higher solubility.[6][7] For instance, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can create a mixture with significantly improved solvating power.[8] The solubility of a chemical often increases exponentially as the co-solvent fraction increases.[9]

  • Sonication: Applying ultrasonic energy (sonication) can accelerate dissolution by breaking intermolecular interactions.[10] This technique is particularly useful for agitating samples and breaking down solid particles to increase their surface area, leading to enhanced solubility.[11][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat the reaction mixture, which can lead to a significant increase in reaction rates and often overcomes solubility issues.[13][14][15] This method is particularly effective for reactions involving polar solvents or reagents that efficiently absorb microwave energy.[16]

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reactant that is soluble in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst can be used.[17][18] The PTC facilitates the migration of a reactant from one phase into another where the reaction occurs.[19] This is a form of heterogeneous catalysis.[20][21]

Question: How might changing the solvent or using additives affect my reaction's outcome?

Answer:

It is crucial to consider that the solvent is not just a medium for dissolution but can also influence the reaction itself.

  • Reaction Kinetics: The polarity of the solvent can affect the stability of reactants, intermediates, and transition states, thereby altering the reaction rate.

  • Selectivity: In reactions with multiple possible products, the solvent can influence the product distribution (chemoselectivity, regioselectivity, or stereoselectivity).

  • Side Reactions: Some solvents can participate in the reaction, leading to unwanted byproducts. Always check for the chemical compatibility of your solvent system with all reactants and catalysts.

  • Work-up and Purification: A higher boiling point solvent might be more difficult to remove after the reaction is complete. Consider the ease of separation of your product from the solvent and any additives during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are some recommended starting solvents for dissolving this compound?

Based on the polar nature of the nitro and thioamide groups, polar aprotic solvents are generally a good starting point. Consider the following:

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile

  • Acetone[2]

Polar protic solvents like ethanol and methanol may also be suitable, depending on the specific reaction conditions.[2]

Q2: Are there any safety precautions I should take when heating solvents?

Yes, always exercise caution.

  • Use a well-ventilated fume hood.

  • Never heat flammable organic solvents with an open flame; use a heating mantle, oil bath, or hot plate.

  • Be aware of the solvent's flash point and boiling point to prevent fire hazards and solvent loss.

  • Ensure your reaction vessel is not sealed to avoid pressure buildup.

Q3: How do I select an appropriate co-solvent?

An ideal co-solvent should be:

  • Miscible with the primary solvent.

  • A better solvent for this compound than the primary solvent.

  • Inert under the reaction conditions.

  • Easy to remove during product purification.

It is often best to perform small-scale solubility tests with different co-solvent mixtures before proceeding with the main reaction.

Q4: Can sonication degrade my solvent or reactants?

While sonication is generally a safe method for improving dissolution, prolonged or high-intensity sonication has the potential to cause the degradation of some organic solvents and sensitive reactants.[22] It is advisable to use the minimum sonication time and power necessary to achieve dissolution.

Data Summary

Solvent ClassExample SolventsExpected Relative Solubility of this compound
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh
Polar Protic Methanol, Ethanol, IsopropanolModerate to High
Less Polar Dichloromethane (DCM), ChloroformLow to Moderate
Non-polar Hexane, Toluene, Diethyl EtherVery Low to Insoluble

This table is a general guide. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Screening for an Optimal Co-solvent System

  • Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several separate vials.

  • Initial Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of your primary reaction solvent.

  • Observation: Stir or shake the vials at a constant temperature and observe the degree of dissolution.

  • Co-solvent Titration: To the vials with undissolved solid, add a potential co-solvent (e.g., DMSO) in small, measured increments (e.g., 0.05 mL).

  • Equilibration: After each addition, stir the mixture for a set period to allow it to equilibrate.

  • Determination: Record the volume of co-solvent required to achieve complete dissolution. The mixture that dissolves the compound with the smallest percentage of co-solvent is often the most suitable.

Protocol 2: Sonication-Assisted Dissolution

  • Setup: Place your reaction vessel containing the this compound and the chosen solvent into an ultrasonic bath. Alternatively, insert an ultrasonic probe into the mixture.

  • Sonication: Turn on the sonicator. The power and duration will depend on the volume and concentration. Start with short bursts (e.g., 1-2 minutes).

  • Monitoring: Visually monitor the dissolution of the solid.

  • Temperature Control: Be aware that sonication can generate heat. If your reaction is temperature-sensitive, use a cooling bath in conjunction with the ultrasonic bath.

  • Completion: Continue sonication until the solid is fully dissolved or until no further dissolution is observed.

Visual Guides

TroubleshootingWorkflow start Poor Solubility of This compound solvent Step 1: Re-evaluate Solvent - Is it a polar solvent? - (e.g., DMF, DMSO, Acetone) start->solvent heat Step 2: Apply Gentle Heat - Monitor temperature - Check for degradation solvent->heat Still insoluble advanced Step 3: Advanced Techniques heat->advanced Still insoluble cosolvent Use a Co-solvent System (e.g., add DMSO to Ethanol) advanced->cosolvent Option A sonication Apply Sonication - Use ultrasonic bath/probe advanced->sonication Option B microwave Use Microwave Synthesis - For rapid, uniform heating advanced->microwave Option C success Solubility Achieved Proceed with Reaction cosolvent->success sonication->success microwave->success CoSolvencyConcept cluster_0 Initial State cluster_1 Addition of Co-solvent cluster_2 Final Homogeneous Solution solute_insoluble This compound (Insoluble) primary_solvent Primary Solvent (e.g., Ethanol) cosolvent Co-solvent (e.g., DMSO) primary_solvent->cosolvent + mixed_solvent Solvent Mixture (Ethanol + DMSO) cosolvent->mixed_solvent = solute_soluble This compound (Dissolved)

References

Stability issues of 4-Nitrobenzothioamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzothioamide. The information provided addresses potential stability issues encountered during experiments under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution?

A1: Generally, thioamides are more resistant to hydrolysis than their corresponding amide analogs. For instance, the rate of hydrolysis for certain benzothioamide derivatives in aqueous potassium hydroxide is significantly slower than their amide counterparts.[1] However, the stability of this compound is highly dependent on the pH, temperature, and composition of the solution.

Q2: What are the primary degradation pathways for this compound under acidic or basic conditions?

A2: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis. This can proceed through two main routes: nucleophilic attack on the thiocarbonyl carbon, leading to the formation of 4-nitrobenzamide and hydrogen sulfide, or a pathway involving the sulfur atom.[2] Under strongly acidic or basic conditions, the hydrolysis can be accelerated.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation product upon hydrolysis is 4-nitrobenzamide. Depending on the conditions, further degradation of 4-nitrobenzamide to 4-nitrobenzoic acid may occur. Other potential minor byproducts could arise from reactions involving the sulfur atom.

Q4: How does the nitro group affect the stability of this compound?

A4: The electron-withdrawing nature of the nitro group at the para position is expected to influence the electrophilicity of the thiocarbonyl carbon. This can affect the rate of nucleophilic attack and, consequently, the rate of hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Unexpectedly rapid degradation of this compound in acidic solution. The pH of the solution is too low, or the temperature is too high, leading to accelerated acid-catalyzed hydrolysis.Buffer the solution to a milder acidic pH if the experimental conditions allow. Perform the experiment at a lower temperature to reduce the rate of degradation.
Precipitate formation in the reaction mixture under basic conditions. The concentration of this compound exceeds its solubility at the given pH, or a degradation product is precipitating.Ensure the concentration of this compound is below its solubility limit in the basic medium. Analyze the precipitate to identify if it is the starting material or a degradation product.
Inconsistent analytical results for this compound concentration. The compound may be degrading during sample preparation or analysis. The analytical method may not be stability-indicating.Prepare samples immediately before analysis and store them under conditions that minimize degradation (e.g., low temperature, protected from light). Develop and validate a stability-indicating HPLC method that separates this compound from its potential degradation products.[3]
Observation of an unknown peak in the chromatogram during stability studies. Formation of a degradation product.Isolate and characterize the unknown peak using techniques like LC-MS to identify the degradation product. This information is crucial for understanding the degradation pathway.

Quantitative Data Summary

Condition Parameter Hypothetical Value Notes
Acidic (pH 2) Half-life (t½) at 25°C~ 48 hoursDegradation is expected to be faster at lower pH and higher temperatures.
Neutral (pH 7) Half-life (t½) at 25°C> 200 hoursThioamides are generally more stable at neutral pH.
Basic (pH 12) Half-life (t½) at 25°C~ 72 hoursThe rate of hydrolysis is generally slower than the corresponding amide.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[4][5][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a minimal amount of organic solvent (e.g., methanol) and dilute with 0.1 M HCl and 1 M HCl separately to a final concentration of 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH instead of HCl. Neutralize the aliquots with HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Analyze the samples by HPLC at various time points.

  • Analytical Method:

    • Use a reverse-phase C18 column.

    • A suitable mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid).

    • Set the UV detector to monitor at a wavelength where this compound and its expected degradation products absorb (e.g., around 254 nm and 330 nm).

    • Use LC-MS to identify the mass of the parent compound and any new peaks that appear in the chromatograms of the stressed samples.

Visualizations

degradation_pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) 4-Nitrobenzothioamide_acid This compound Intermediate_acid Protonated Intermediate 4-Nitrobenzothioamide_acid->Intermediate_acid Protonation 4-Nitrobenzamide_acid 4-Nitrobenzamide Intermediate_acid->4-Nitrobenzamide_acid Hydrolysis H2S_acid H₂S Intermediate_acid->H2S_acid Hydrolysis 4-Nitrobenzothioamide_base This compound Intermediate_base Tetrahedral Intermediate 4-Nitrobenzothioamide_base->Intermediate_base Nucleophilic Attack 4-Nitrobenzamide_base 4-Nitrobenzamide Intermediate_base->4-Nitrobenzamide_base Elimination HS_base HS⁻ Intermediate_base->HS_base Elimination

Caption: Proposed degradation pathways of this compound under acidic and basic conditions.

experimental_workflow cluster_stress Forced Degradation Acid Acidic Stress (HCl) Analysis HPLC / LC-MS Analysis Acid->Analysis Base Basic Stress (NaOH) Base->Analysis Oxidative Oxidative Stress (H₂O₂) Oxidative->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidative Results Identify Degradants Determine Stability Analysis->Results

Caption: Experimental workflow for the forced degradation study of this compound.

References

Optimizing reaction conditions for the thionation of 4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Thionation of 4-Nitrobenzamide

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the thionation of 4-nitrobenzamide. It includes frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the thionation of 4-nitrobenzamide?

The most common thionating agents are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[1][2][3] Lawesson's Reagent is often preferred due to its milder reaction conditions, better solubility in organic solvents, and typically higher yields compared to P₄S₁₀.[2][3][4]

Q2: What is the general reaction mechanism for thionation with Lawesson's Reagent?

In solution, Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide.[3][4] This ylide reacts with the carbonyl group of the 4-nitrobenzamide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion, similar to a Wittig reaction, to yield the desired 4-nitrothiobenzamide and a stable phosphorus-oxygen byproduct.[2][3][4]

Q3: Why is the thionation of amides generally faster than esters?

Amides are typically more reactive towards thionating agents like Lawesson's Reagent than esters.[2][3][5] This difference in reactivity allows for the selective thionation of an amide in the presence of an ester by carefully controlling the reaction conditions, such as performing the reaction at room temperature.[5]

Q4: What safety precautions should be taken when working with thionating reagents?

Both Lawesson's Reagent and P₄S₁₀ are sensitive to moisture and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water or even atmospheric moisture.[4][6] These reagents and their byproducts often have a strong, unpleasant smell.[7] It is crucial to handle these reagents in a well-ventilated fume hood and to use anhydrous solvents and reaction conditions.

Q5: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis can significantly shorten reaction times and often leads to higher yields for thionation reactions.[3][4]

Troubleshooting Guide

This section addresses common issues encountered during the thionation of 4-nitrobenzamide.

Problem Possible Causes Solutions & Recommendations
Low or No Product Yield 1. Degraded Reagent: Lawesson's Reagent can degrade upon exposure to moisture.[4] 2. Suboptimal Temperature: The reaction is temperature-dependent.[4] 3. Poor Reagent Solubility: Limited solubility of the thionating agent can hinder the reaction.[4]1. Use a fresh, high-quality batch of Lawesson's Reagent. 2. Optimize the temperature. For LR, reactions can be run from room temperature in THF to reflux in toluene.[7][8] 3. Choose an appropriate solvent where the reagent is soluble. THF is a good option for room temperature reactions, though it may require larger volumes.[7] Toluene or xylene can be used at higher temperatures.
Incomplete Conversion 1. Insufficient Reagent: The stoichiometry of the thionating agent is critical.[4] 2. Short Reaction Time: The reaction may not have proceeded to completion.1. Use a slight excess of the thionating agent. A molar ratio of 0.5 to 0.6 equivalents of LR per equivalent of amide is common (since LR is a dimer). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is fully consumed.[4]
Formation of Side Products 1. Reaction with Nitro Group: The nitro group is generally stable but can potentially be reduced by H₂S, a byproduct of reagent decomposition.[9][10] 2. Decomposition: Prolonged heating can lead to decomposition of the starting material or product.1. Ensure anhydrous conditions to minimize H₂S formation. If reduction is suspected, consider alternative, milder thionating agents. 2. Use the lowest effective temperature and monitor the reaction closely to avoid extended reaction times.
Difficult Purification 1. Phosphorus Byproducts: The phosphorus-containing byproducts from Lawesson's Reagent can co-elute with the product during chromatography.[8] 2. Complex Reaction Mixture: Unreacted starting material and multiple byproducts complicate purification.1. Perform a thorough aqueous workup before chromatography to remove a significant portion of the polar byproducts.[7] Alternatively, refluxing the crude mixture with ethanol or ethylene glycol can convert byproducts into more polar species that are easier to remove.[4] 2. Optimize reaction conditions to drive the reaction to completion and minimize side product formation.

A logical workflow for troubleshooting common issues is presented below.

TroubleshootingWorkflow Start Reaction Issue Identified CheckYield Is Yield Low or Zero? Start->CheckYield CheckPurity Is Product Impure? CheckYield->CheckPurity No Reagent Verify Reagent Quality & Stoichiometry CheckYield->Reagent Yes Workup Improve Aqueous Workup (Wash thoroughly) CheckPurity->Workup Yes Conditions Optimize Temp. & Time (Monitor by TLC) Reagent->Conditions Solvent Check Solvent & Solubility Conditions->Solvent Success1 Problem Solved Solvent->Success1 ByproductQuench Consider Byproduct Quench (e.g., reflux in EtOH) Workup->ByproductQuench Chroma Optimize Chromatography ByproductQuench->Chroma Success2 Problem Solved Chroma->Success2

Caption: Troubleshooting decision tree for thionation reactions.

Experimental Protocols & Data

Protocol 1: Thionation using Lawesson's Reagent in THF at Room Temperature

This protocol is adapted from procedures that prioritize milder conditions.[7]

Materials:

  • 4-Nitrobenzamide

  • Lawesson's Reagent (LR)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl ether (or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.6 eq) in anhydrous THF. Note: A significant volume of THF may be needed to fully dissolve the reagent.[7]

  • Addition: In a separate flask, dissolve 4-nitrobenzamide (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred solution of Lawesson's Reagent at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 30 minutes to several hours).[7]

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash thoroughly with copious amounts of water to remove phosphorus byproducts, followed by a wash with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-nitrothiobenzamide by column chromatography on silica gel.

Protocol 2: Thionation using Lawesson's Reagent in Toluene at Reflux

This protocol is suitable for less reactive amides or when a faster reaction is desired.[8]

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a reflux condenser, add 4-nitrobenzamide (1.0 eq), Lawesson's Reagent (0.6-0.75 eq), and anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the reaction by TLC.

  • Workup and Purification: Follow steps 4-6 from Protocol 1.

Comparative Reaction Conditions

The choice of thionating agent and conditions significantly impacts the outcome. The following table summarizes typical conditions.

Reagent SystemSolventTemperatureTypical TimeKey AdvantagesKey Disadvantages
Lawesson's Reagent THFRoom Temp.0.5 - 12 hMilder conditions, good for sensitive substrates.[7]Requires large solvent volume for solubility.[7]
Lawesson's Reagent Toluene / XyleneReflux0.5 - 24 hFaster reaction, good solubility.[4][8]Higher temperatures may cause side reactions.
P₄S₁₀ Toluene / PyridineReflux4 - 24 hInexpensive reagent.Often requires large excess, harsh conditions, lower yields.[2][6]
P₄S₁₀ / HMDO DichloromethaneReflux1 - 5 hMilder than P₄S₁₀ alone, easier workup than LR.[1][11]Requires addition of HMDO.
P₄S₁₀ / Al₂O₃ DioxaneReflux1 - 3 hByproducts adsorbed on alumina, simplifying workup.[6][12][13]Requires preparation of supported reagent.

The general workflow for a thionation experiment is outlined in the diagram below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve Amide and Lawesson's Reagent in Anhydrous Solvent run_reaction Combine Solutions Stir at RT or Reflux prep_reagents->run_reaction monitor_reaction Monitor by TLC run_reaction->monitor_reaction remove_solvent Remove Solvent monitor_reaction->remove_solvent Reaction Complete extract Aqueous Extraction remove_solvent->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure 4-Nitrothiobenzamide purify->product

Caption: General workflow for a Lawesson's Reagent thionation.

References

Troubleshooting guide for the synthesis of 4-Nitrobenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Nitrobenzothioamide

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of this compound. It covers two primary synthetic routes, common issues, and frequently asked questions to ensure a successful and efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and reliable methods for the synthesis of this compound are:

  • Thionation of 4-Nitrobenzamide: This method involves the conversion of the carbonyl group of 4-Nitrobenzamide to a thiocarbonyl group using a thionating agent. The most common and effective reagent for this transformation is Lawesson's Reagent.

  • Thiolysis of 4-Nitrobenzonitrile: This approach involves the reaction of 4-Nitrobenzonitrile with a sulfur source. A modern and efficient method utilizes H₂S-based salts, such as a combination of an organic superbase like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and hydrogen sulfide, often in an advanced solvent system like supercritical CO₂.[1]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields can stem from several issues depending on the chosen method. For the thionation of 4-nitrobenzamide, key factors include the quality and stoichiometry of Lawesson's Reagent, reaction temperature, and reaction time. For the thiolysis of 4-nitrobenzonitrile, the efficiency of the H₂S source and the reaction conditions are critical. In both cases, ensuring anhydrous (water-free) conditions is paramount, as moisture can lead to the formation of unwanted byproducts.

Q3: I am having difficulty purifying the final product. What are the recommended techniques?

A3: Purification of this compound can be challenging, particularly when using Lawesson's Reagent, as its byproducts can have similar polarities to the desired product. The primary methods for purification are:

  • Column Chromatography: Silica gel column chromatography is effective for separating the thioamide from phosphorus-containing byproducts of Lawesson's reagent. The choice of eluent is critical and should be determined by Thin Layer Chromatography (TLC) analysis.

  • Recrystallization: This is a highly effective method for obtaining a pure crystalline product. A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Slow cooling is crucial to promote the formation of pure crystals.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, safety is paramount.

  • Lawesson's Reagent: This reagent has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.

  • Hydrogen Sulfide (H₂S): When using H₂S-based reagents, be aware that H₂S is a toxic gas with a characteristic rotten egg smell. All manipulations should be performed in a fume hood.

  • Solvents: Many organic solvents used in these syntheses are flammable and should be handled with care, away from any sources of ignition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Experimental Protocols & Data

Two primary protocols for the synthesis of this compound are detailed below. Quantitative data for these methods are summarized for easy comparison.

Method 1: Thionation of 4-Nitrobenzamide with Lawesson's Reagent

This protocol is adapted from a standard and reliable procedure for the thionation of a substituted nitrobenzamide, which is expected to provide a high yield for the target compound.[2]

Detailed Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Nitrobenzamide (1.0 eq).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by Lawesson's Reagent (0.6 eq).

  • Reaction: Heat the reaction mixture to 90°C and maintain it at this temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can be obtained by removing the solvent under reduced pressure.

  • Purification: The crude solid is then purified by column chromatography on silica gel to yield pure this compound.

Method 2: Thiolysis of 4-Nitrobenzonitrile with an H₂S-based Salt

This protocol is based on a novel and highly efficient method for the synthesis of benzothioamides from benzonitriles.[1]

Detailed Protocol:

  • Catalyst Preparation: Prepare the H₂S-based salt by reacting an organic superbase, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), with hydrogen sulfide.

  • Setup: In a high-pressure reactor, add 4-Nitrobenzonitrile (1.0 eq) and the prepared H₂S-based salt (e.g., [DBUH][HS]) (0.5 eq).

  • Reaction: Pressurize the reactor with supercritical CO₂ (e.g., to 8 MPa) and heat to 40°C.

  • Monitoring: The reaction is typically very rapid and can be complete in as little as 30 minutes.

  • Work-up: After the reaction, carefully depressurize the reactor. The product can be isolated directly.

  • Purification: The resulting this compound is often of high purity, but can be further purified by recrystallization if necessary.

Data Summary Table
ParameterMethod 1: Thionation of 4-NitrobenzamideMethod 2: Thiolysis of 4-Nitrobenzonitrile
Starting Material 4-Nitrobenzamide4-Nitrobenzonitrile
Key Reagent Lawesson's ReagentH₂S-based salt (e.g., [DBUH][HS])
Solvent TolueneSupercritical CO₂
Temperature 90°C40°C
Reaction Time 2 - 3 hours~30 minutes
Typical Yield ~85%[2]Up to 98%[1]
Purification Column ChromatographyMinimal, Recrystallization if needed

Troubleshooting Guides

Guide 1: Issues with Thionation of 4-Nitrobenzamide

This guide addresses common problems encountered when using Lawesson's Reagent.

Problem: Low or No Conversion of Starting Material

  • Possible Cause 1: Inactive Lawesson's Reagent.

    • Solution: Lawesson's Reagent can degrade over time, especially if not stored under anhydrous conditions. Use a fresh batch of the reagent or one that has been stored properly in a desiccator.

  • Possible Cause 2: Insufficient Temperature.

    • Solution: While the reaction can proceed at 90°C, some substrates may require higher temperatures. Cautiously increase the temperature to the reflux point of the solvent (for toluene, ~111°C) and monitor the reaction by TLC.

  • Possible Cause 3: Presence of Moisture.

    • Solution: Ensure all glassware is thoroughly dried and use an anhydrous solvent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

Problem: Formation of Multiple Byproducts

  • Possible Cause 1: Over-thionation or Side Reactions.

    • Solution: The stoichiometry of Lawesson's Reagent is crucial. Using a large excess can sometimes lead to the formation of undesired byproducts. Stick to the recommended 0.5-0.6 equivalents.

  • Possible Cause 2: Degradation of Product.

    • Solution: Prolonged heating can sometimes lead to the degradation of the desired thioamide. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.

Problem: Difficult Purification

  • Possible Cause: Co-elution of Product and Byproducts.

    • Solution: The phosphorus-containing byproducts from Lawesson's Reagent can be tricky to remove. If standard column chromatography is ineffective, try a different eluent system or consider a preliminary wash of the crude product with a solvent in which the thioamide is poorly soluble but the byproducts are. Recrystallization is often the best final step to achieve high purity.

Guide 2: Issues with Thiolysis of 4-Nitrobenzonitrile

This guide focuses on challenges related to the H₂S-based salt method.

Problem: Incomplete Reaction

  • Possible Cause 1: Inefficient H₂S Salt Formation.

    • Solution: The preparation of the H₂S-based salt is a critical step. Ensure that the reaction between the organic base and H₂S is carried out efficiently to generate the active sulfur nucleophile.

  • Possible Cause 2: Insufficient Mixing/Mass Transfer.

    • Solution: In a supercritical fluid system, efficient stirring is essential to ensure proper mixing of the reactants. Ensure the stirring mechanism in the high-pressure reactor is functioning correctly.

  • Possible Cause 3: Low Reactivity of the Nitrile.

    • Solution: While the 4-nitro group is electron-withdrawing and should activate the nitrile group towards nucleophilic attack, exceptionally stable substrates might require a longer reaction time or a slight increase in temperature.

Problem: Product Contamination

  • Possible Cause: Residual Starting Materials or Base.

    • Solution: Although this method often yields a very clean product, residual starting material or the organic base may be present. If so, a simple purification step such as recrystallization or a quick wash with a suitable solvent should be sufficient to remove these impurities.

Visualized Workflows

General Synthesis and Troubleshooting Workflow

G cluster_synthesis Synthesis Route cluster_analysis Analysis & Troubleshooting Start Choose Synthesis Method Method1 Method 1: Thionation of 4-Nitrobenzamide Start->Method1 Method2 Method 2: Thiolysis of 4-Nitrobenzonitrile Start->Method2 Reaction Perform Reaction Method1->Reaction Method2->Reaction Workup Work-up & Isolation Reaction->Workup Crude Crude Product Workup->Crude Analysis Analyze Crude Product (TLC, NMR) Crude->Analysis LowYield Low Yield? Analysis->LowYield Check Yield Impure Impure Product? Analysis->Impure Check Purity LowYield->Impure No TroubleshootYield Troubleshoot Yield (See Guide) LowYield->TroubleshootYield Yes Purify Purify Product (Chromatography/ Recrystallization) Impure->Purify Yes PureProduct Pure this compound Impure->PureProduct No TroubleshootYield->Reaction Optimize Purify->PureProduct

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Decision Pathway for Low Yield in Thionation

G Start Low Yield in Thionation Reaction CheckSM Starting Material Still Present? (TLC) Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM Cause1 Cause: Incomplete Reaction YesSM->Cause1 Cause2 Cause: Product Degradation or Mechanical Loss NoSM->Cause2 Solution1a Check Lawesson's Reagent Quality Cause1->Solution1a Solution1b Increase Temperature or Reaction Time Cause1->Solution1b Solution1c Ensure Anhydrous Conditions Cause1->Solution1c Solution2a Decrease Reaction Time Cause2->Solution2a Solution2b Optimize Work-up Procedure Cause2->Solution2b

Caption: A troubleshooting decision tree for addressing low yields in the thionation method.

References

Catalyst selection and optimization for 4-Nitrobenzothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Nitrobenzothioamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary starting materials for the synthesis of this compound are 4-nitrobenzonitrile and 4-nitrobenzamide. The choice of starting material will dictate the selection of the thionating agent or catalyst.

Q2: What are the most effective reagents for converting 4-nitrobenzonitrile to this compound?

A2: For the direct conversion of 4-nitrobenzonitrile, sodium hydrosulfide (NaSH) is a commonly used and effective reagent. The reaction typically proceeds by nucleophilic addition of the hydrosulfide ion to the nitrile carbon.

Q3: What are the recommended thionating agents for converting 4-nitrobenzamide to this compound?

A3: The most widely used thionating agents for converting amides to thioamides are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is generally considered milder and more soluble in organic solvents, often leading to cleaner reactions and higher yields compared to P₄S₁₀.[1][2]

Q4: What is a critical side reaction to consider during the synthesis of this compound?

A4: A significant side reaction of concern is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is particularly relevant when using certain reducing agents or under harsh reaction conditions. Careful selection of reagents and control of the reaction environment are crucial to prevent this unwanted transformation.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q6: What are the typical purification methods for this compound?

A6: Purification of this compound is commonly achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.[3] If significant impurities are present, column chromatography on silica gel may be necessary. When using Lawesson's reagent, byproducts can often be removed by a simple hydrolytic workup or filtration through silica gel, which is an advantage over P₄S₁₀.[2][4]

Catalyst and Reagent Selection Guide

The selection of the appropriate catalyst or reagent is critical for a successful synthesis of this compound. The following table summarizes the performance of common reagents for the two main synthetic routes.

Starting MaterialReagent/CatalystTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key Advantages & Disadvantages
4-NitrobenzonitrileSodium Hydrosulfide (NaSH)DMF, PyridineRoom Temp - 602 - 6Moderate to HighAdvantages: Readily available, mild conditions. Disadvantages: Can be sensitive to air and moisture.
4-NitrobenzamideLawesson's ReagentToluene, Dioxane, THF80 - 110 (Reflux)1 - 4High (often >90)Advantages: Milder than P₄S₁₀, good solubility, cleaner reactions, easier workup.[1][2] Disadvantages: Can be more expensive than P₄S₁₀.
4-NitrobenzamidePhosphorus Pentasulfide (P₄S₁₀)Toluene, Xylene, Pyridine110 - 140 (Reflux)2 - 8Good to HighAdvantages: Lower cost. Disadvantages: Harsher reaction conditions, lower solubility, more challenging workup to remove phosphorus byproducts.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitrobenzamide using Lawesson's Reagent

Materials:

  • 4-Nitrobenzamide

  • Lawesson's Reagent (0.5 equivalents)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for chromatography (if necessary)

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzamide (1.0 eq) in anhydrous toluene (10 mL per gram of amide).

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • The crude product can often be isolated by filtration if it precipitates upon cooling. Wash the solid with cold toluene or hexanes.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Synthesis of this compound from 4-Nitrobenzonitrile using Sodium Hydrosulfide

Materials:

  • 4-Nitrobenzonitrile

  • Sodium Hydrosulfide (NaSH) hydrate (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Water

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzonitrile (1.0 eq) in anhydrous DMF or pyridine (10 mL per gram of nitrile).

  • Add sodium hydrosulfide hydrate (1.5 - 2.0 eq) to the solution in portions, as the reaction can be exothermic.

  • Stir the mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, pour the mixture into a beaker of cold water.

  • The this compound product will often precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Step
Inactive Reagent Lawesson's reagent and NaSH can degrade over time, especially with exposure to moisture. Use fresh, high-quality reagents.
Insufficient Reaction Temperature While some reactions proceed at room temperature, heating may be necessary to drive the reaction to completion. Gradually increase the temperature and monitor by TLC.
Poor Solubility of Starting Material Ensure the starting material is fully dissolved in the solvent. If solubility is an issue, consider a different solvent system. For Lawesson's reagent, toluene or dioxane are good choices. For NaSH, DMF or pyridine are commonly used.
Incorrect Stoichiometry Ensure the correct molar equivalents of the reagents are used. For Lawesson's reagent, 0.5 equivalents are typically sufficient. For NaSH, a slight excess (1.5-2.0 eq) is often required.

Issue 2: Presence of Significant Side Products (e.g., 4-Aminobenzothioamide)

Possible Cause Troubleshooting Step
Reduction of the Nitro Group This is a common side reaction, especially with reagents that have reducing properties or under harsh conditions. - Use milder reaction conditions (lower temperature, shorter reaction time). - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. - When using NaSH, avoid prolonged heating.
Hydrolysis of the Thioamide The thioamide product can hydrolyze back to the corresponding amide in the presence of water, especially under acidic or basic conditions during workup. - Use anhydrous solvents and reagents. - Perform the workup at a neutral pH if possible.
Formation of Phosphorus Byproducts When using P₄S₁₀ or Lawesson's reagent, phosphorus-containing byproducts are formed. - For Lawesson's reagent, a simple aqueous workup or filtration through a short plug of silica gel is often sufficient for removal.[2][4] - For P₄S₁₀, the workup can be more challenging and may require extensive chromatography.

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Co-elution of Product and Impurities If using column chromatography, the product and impurities may have similar polarities. - Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography. - Consider recrystallization as an alternative or additional purification step.
Oily Product The product may not crystallize easily. - Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. - Attempt recrystallization from a different solvent or solvent mixture.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical relationships in the synthesis of this compound.

experimental_workflow cluster_start Starting Material Selection cluster_reagent Reagent/Catalyst Choice cluster_reaction Reaction & Workup cluster_purification Purification start_nitrile 4-Nitrobenzonitrile reagent_nash Sodium Hydrosulfide (NaSH) start_nitrile->reagent_nash start_amide 4-Nitrobenzamide reagent_lawesson Lawesson's Reagent start_amide->reagent_lawesson reagent_p4s10 Phosphorus Pentasulfide (P4S10) start_amide->reagent_p4s10 reaction Thionation Reaction reagent_nash->reaction reagent_lawesson->reaction reagent_p4s10->reaction workup Workup & Isolation reaction->workup purification Recrystallization / Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Experiment Outcome low_yield Low/No Yield start->low_yield side_products Side Products Observed start->side_products purification_issue Purification Difficulty start->purification_issue success Successful Synthesis start->success check_reagents Check Reagent Quality low_yield->check_reagents Inactive Reagent? optimize_temp Optimize Temperature low_yield->optimize_temp Temp Too Low? check_solubility Check Solubility low_yield->check_solubility Solubility Issue? milder_conditions Use Milder Conditions side_products->milder_conditions Nitro Reduction? inert_atmosphere Ensure Inert Atmosphere side_products->inert_atmosphere Oxidation? neutral_workup Neutral pH Workup side_products->neutral_workup Hydrolysis? optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography Co-elution? try_recrystallization Try Recrystallization purification_issue->try_recrystallization Oily Product?

Caption: Troubleshooting decision tree for synthesis.

References

Validation & Comparative

Purity Analysis of Synthesized 4-Nitrobenzothioamide: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 4-Nitrobenzothioamide, a sulfur-containing analogue of 4-nitrobenzamide, is a valuable intermediate in the synthesis of various biologically active molecules. The introduction of the thioamide group can significantly alter a molecule's chemical and pharmacological properties, making rigorous purity assessment essential.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for the purity analysis of synthesized this compound. We present a detailed, representative HPLC protocol and compare its performance with alternative analytical techniques, supported by data tables and workflow visualizations to aid in method selection and implementation.

Anticipated Impurity Profile

A common and effective method for synthesizing thioamides is the thionation of the corresponding amide. For this compound, this involves reacting 4-nitrobenzamide with a thionating agent such as Lawesson's reagent.[1][2] The 4-nitrobenzamide precursor is typically prepared from 4-nitrobenzoic acid.[3][4] Based on this synthetic route, the potential impurity profile can include:

  • 4-Nitrobenzamide: Unreacted starting material.

  • 4-Nitrobenzoic Acid: Residual precursor from the initial synthesis step.

  • Lawesson's Reagent Byproducts: Polar, phosphorus-containing species that can persist after workup.[5][6]

  • Other Synthesis-Related Impurities: Byproducts arising from side reactions or degradation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity of this compound. Its high resolving power allows for the effective separation of the main compound from its structurally similar precursors and byproducts, which is crucial for accurate quantification. The method's sensitivity and reproducibility make it ideal for routine quality control and final purity verification.

Comparative HPLC Data

To illustrate the efficacy of HPLC, the following table summarizes representative chromatographic data for a synthesized batch of this compound against potential impurities.

CompoundHypothetical Retention Time (min)Peak Area (%) - Synthesized Batch
4-Nitrobenzoic Acid3.50.15
4-Nitrobenzamide5.20.45
This compound 7.8 99.30
Lawesson's Reagent Byproduct2.10.10
Detailed Experimental Protocol: RP-HPLC

This protocol is a representative method adapted from validated procedures for aromatic thioamides and related nitro compounds and is suitable for the purity analysis of this compound.[7]

  • Objective: To separate and quantify this compound from its potential process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 20 mM Potassium Phosphate buffer, pH 3.0 (Solvent A).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-22 min: 70% to 30% B

      • 22-27 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 270 nm. Thioamides typically exhibit a red-shifted UV absorption compared to their amide counterparts.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram. For higher accuracy, quantification against a certified reference standard is recommended.

HPLC_Workflow start_end start_end process_step process_step decision_point decision_point output_node output_node start Start prep_sample Sample Preparation (Weigh, Dissolve, Dilute) start->prep_sample filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample inject_sample Inject Sample (10 µL) filter_sample->inject_sample hplc_setup HPLC System Setup (Column, Mobile Phase, Gradient) hplc_setup->inject_sample acquire_data Data Acquisition (Chromatogram) inject_sample->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calc_purity Calculate Purity (% Area) integrate_peaks->calc_purity report Generate Report calc_purity->report end_node End report->end_node

Caption: Experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for quantitative purity analysis, other techniques provide valuable complementary information.

TechniquePrinciplePrimary UseAdvantagesLimitations
HPLC Differential partitioning between mobile and stationary phasesQuantitative purity analysis and impurity profilingHigh resolution and sensitivity; robust and reproducible; well-suited for non-volatile compoundsHigher cost and complexity; requires reference standards for absolute quantification
TLC Differential migration on a solid stationary phaseRapid reaction monitoring and qualitative screeningFast, inexpensive, high throughput for multiple samples simultaneouslyQualitative or semi-quantitative at best; lower resolution and sensitivity than HPLC[9][10]
GC-MS Separation based on volatility followed by mass analysisAnalysis of volatile impurities (e.g., residual solvents)Excellent for volatile and thermally stable compounds; provides structural information (MS)Not suitable for non-volatile or thermally labile compounds like this compound without derivatization[11][12]
NMR Nuclear spin transitions in a magnetic fieldStructural elucidation and absolute quantification (qNMR)Provides unambiguous structural confirmation; qNMR allows for purity determination without a specific analyte standardLower sensitivity than HPLC for trace impurities; requires a highly pure internal standard for qNMR; expensive instrumentation
Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the conversion of 4-nitrobenzamide to this compound in real-time.[13] The significant polarity difference between the starting amide and the product thioamide allows for easy visualization of reaction progress.

  • Protocol:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio should be determined empirically.

    • Visualization: UV light at 254 nm, where the aromatic rings will quench the plate's fluorescence, appearing as dark spots.[14] A permanganate stain can also be used for visualization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation in the injector.[12] However, GC-MS is an excellent complementary technique for identifying and quantifying volatile impurities, such as residual solvents (e.g., toluene, THF) from the synthesis and purification steps. Derivatization, such as silylation, could potentially make the analyte more amenable to GC analysis, but this adds complexity to the workflow.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the structural confirmation of the synthesized this compound. Characteristic chemical shifts, particularly the downfield shift of the thiocarbonyl carbon (~200-210 ppm) in the ¹³C NMR spectrum compared to the amide carbonyl (~160-170 ppm), provide definitive proof of successful thionation.[8] Furthermore, quantitative NMR (qNMR) can be used as an orthogonal method to determine absolute purity by integrating the analyte's signals against those of a certified internal standard of known concentration.

Purity_Assessment_Logic cluster_methods Purity Assessment Strategy cluster_results Final Assessment main_compound Synthesized This compound TLC TLC (Reaction Monitoring) HPLC RP-HPLC (Quantitative Purity) GCMS GC-MS (Volatile Impurities) NMR NMR (Structural Confirmation) primary_method primary_method complementary_method complementary_method confirmatory_method confirmatory_method result_node result_node TLC->HPLC Qualitative Screen HPLC->NMR Orthogonal Validation Purity Purity & Identity Impurity Impurity Profile GCMS->HPLC Complementary Data

Caption: Logical relationship of analytical techniques.

Conclusion

For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. A validated RP-HPLC method serves as the cornerstone for accurate and precise quantification of the main component and non-volatile impurities. Its high resolution and sensitivity are essential for routine quality control and final batch release.

Complementary techniques are invaluable for a complete purity profile. TLC offers a rapid and cost-effective means of monitoring reaction progress, while GC-MS is superior for detecting residual volatile impurities. Finally, NMR spectroscopy provides unambiguous structural confirmation and can serve as a powerful orthogonal method for absolute purity determination via qNMR. The integration of these methods provides the highest degree of confidence in the quality, purity, and identity of the synthesized compound, ensuring its suitability for further research and development.

References

A Comparative Analysis of the Biological Activities of 4-Nitrobenzamide and 4-Nitrobenzothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to the Compounds

4-Nitrobenzamide and 4-nitrobenzothioamide are structurally similar aromatic compounds distinguished by the presence of an amide or a thioamide functional group, respectively. This seemingly minor structural difference, the substitution of an oxygen atom with a sulfur atom, can significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These changes, in turn, can profoundly influence their biological activity, including mechanism of action, potency, and toxicity.

The nitro group at the para position is a common feature and is known to be a pharmacophore in many biologically active molecules. It can be involved in redox cycling, leading to the generation of reactive oxygen species, or act as a hydrogen bond acceptor, contributing to target binding.[1]

Comparative Biological Activity Data

The following table summarizes the reported biological activities of various derivatives of 4-nitrobenzamide and thioamides incorporating a 4-nitrobenzoyl or related moiety. It is crucial to note that these are not direct comparisons between the parent molecules but rather a compilation of activities of their derivatives against different biological targets.

Compound/Derivative Class Biological Activity Assay/Model Quantitative Data (e.g., IC50, MIC) Reference
4-Nitrobenzamide Derivatives
N-(Aryl)-4-nitrobenzamidesAnti-inflammatoryInhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophagesIC50 values ranging from 3.7 µM to >50 µM[2]
Schiff bases of 4-nitrobenzamideAntimicrobialNot specifiedNot specified[3]
4-Iodo-3-nitrobenzamideAnticancerGrowth inhibition of E-ras 20 tumorigenic cells4-fold augmentation of growth inhibition in the presence of buthionine sulfoximine[4]
Thioamide Derivatives with a 4-Nitro Moiety
1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)-thiosemicarbazideAnticancer (Topoisomerase II inhibitor)Cytotoxicity against MCF-7, MDA-MB-231, FaDu, and SCC-25 cancer cell linesPotency comparable or stronger than etoposide[5]
N-(4-nitro-benzyl)-thiobenzamidePotential intermediate for pharmaceuticals and agrochemicalsNot applicableNot applicable[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.

In Vitro Anti-inflammatory Activity Assay

Protocol for Nitric Oxide (NO) Production Inhibition in RAW264.7 Macrophages [2]

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (derivatives of 4-nitrobenzamide) for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the control group to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • After 10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

In Vitro Anticancer Activity Assay

Protocol for Cytotoxicity Assay using MTT [5]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, FaDu, SCC-25) are maintained in appropriate culture medium supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)-thiosemicarbazide) and a reference drug (e.g., etoposide) for 72 hours.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Enzyme Inhibition Mechanism

A general mechanism for enzyme inhibition involves the binding of an inhibitor to an enzyme, which prevents the formation of the enzyme-substrate complex and subsequent product formation. This can be reversible or irreversible. The diagram below illustrates the basic concept of competitive and non-competitive inhibition.

EnzymeInhibition cluster_0 Normal Enzyme Activity cluster_1 Competitive Inhibition cluster_2 Non-Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES Binds S Substrate S->ES ES->E Releases P Product ES->P E1 Enzyme EI1 Enzyme-Inhibitor Complex E1->EI1 S1 Substrate I1 Competitive Inhibitor I1->EI1 E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 S2 Substrate S2->ES2 ESI2 Enzyme-Substrate- Inhibitor Complex ES2->ESI2 I2 Non-Competitive Inhibitor I2->ESI2

Caption: General mechanisms of reversible enzyme inhibition.

Experimental Workflow for Anticancer Drug Screening

The workflow for screening potential anticancer compounds typically involves a series of in vitro assays to determine cytotoxicity and mechanism of action, followed by in vivo studies for efficacy and safety evaluation.

AnticancerScreeningWorkflow cluster_workflow Anticancer Drug Screening Workflow start Compound Synthesis (e.g., 4-Nitrobenzamide derivatives) in_vitro In Vitro Cytotoxicity Assays (e.g., MTT, SRB) start->in_vitro mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assays) in_vitro->mechanism Active Compounds in_vivo In Vivo Animal Models (e.g., Xenograft models) mechanism->in_vivo Promising Candidates clinical Clinical Trials in_vivo->clinical Efficacious & Safe Compounds

Caption: A simplified workflow for anticancer drug screening.

Conclusion

While a direct comparison of the biological activities of 4-nitrobenzamide and this compound is currently hampered by a lack of available data for the latter, this guide provides a comparative overview based on their derivatives. The available literature suggests that derivatives of both scaffolds possess interesting biological properties, particularly in the realms of anticancer and antimicrobial research. The substitution of the amide oxygen with sulfur in the thioamide derivatives can lead to distinct biological profiles, as exemplified by the potent topoisomerase II inhibition observed with a 4-nitrobenzoyl-thiosemicarbazide derivative. Further research, including the synthesis and systematic biological evaluation of this compound and its direct derivatives, is warranted to fully elucidate its therapeutic potential and to enable a more direct and comprehensive comparison with its benzamide counterpart.

References

A Spectroscopic Showdown: Unveiling the-Character of 4-Nitrobenzothioamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive spectroscopic comparison of 4-Nitrobenzothioamide and its derivatives reveals key structural and electronic insights valuable for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their spectroscopic properties, supported by experimental data from various analytical techniques, to facilitate a deeper understanding of these compounds.

This publication offers a side-by-side comparison of this compound with its oxygen analogue, 4-Nitrobenzamide, and other relevant derivatives, highlighting the influence of the thioamide group and other substituents on their spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, its oxygen analogue 4-Nitrobenzamide, and a representative derivative, N-phenyl-4-nitrobenzamide. This comparative data provides a clear overview of the shifts and changes in spectral features upon structural modification.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons (ortho to C=S/C=O)Aromatic Protons (meta to C=S/C=O)Amide/Thioamide Protons (NH₂)
4-Nitrobenzamide[1]8.05 (d)8.35 (d)7.74-8.05 (m)
N-phenyl-4-nitrobenzamide[2][3]~7.9 (m)~8.3 (m)~10.4 (s, NH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=S / C=OAromatic C-NO₂Aromatic CHAromatic C-C=S/C=O
4-Nitrobenzamide[1]168.3149.1123.9, 129.0140.5
N-phenyl-4-nitrobenzamide[2]164.8149.9120.3, 124.8, 129.2, 129.6140.0
4-Chlorobenzothioamide[4][5]209.2-128.5, 129.6144.7

Table 3: FTIR Spectroscopic Data (cm⁻¹)

CompoundC=S / C=O StretchN-H StretchNO₂ Asymmetric StretchNO₂ Symmetric Stretch
4-Nitrobenzamide[1]~1670~3400, ~3200~1530~1350
4-Nitrophenyl-4'-nitrobenzoate[6]1752 (C=O, ester)-15231343
4-Chlorobenzothioamide[4]~1400-1600 (Thioamide bands)~3300, ~3100--

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
4-Nitrobenzamide[1][7][8][9]166150 ([M-O]⁺), 120 ([M-NO₂]⁺), 104, 76
4-Chlorobenzothioamide[4]171/173137/139, 124, 111

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques as detailed in the cited literature. A general overview of the methodologies is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were typically recorded on Bruker or Varian spectrometers operating at frequencies ranging from 300 to 500 MHz for ¹H NMR and 75 to 126 MHz for ¹³C NMR. Samples were dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[4][10]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were recorded using spectrometers such as Bruker or Perkin-Elmer. Samples were prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[6] Spectra were typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI). The data provides information on the molecular weight and fragmentation patterns of the compounds.[1][4][7][8][9]

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on spectrophotometers using solutions of the compounds in various solvents like ethanol, cyclohexane, or acetonitrile. The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the molecule.[11][12]

Visualizing the Workflow and Relationships

To better illustrate the processes and connections discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification nmr NMR (1H, 13C) purification->nmr Characterization ftir FTIR purification->ftir Characterization ms Mass Spectrometry purification->ms Characterization uvvis UV-Vis purification->uvvis Characterization comparison Comparative Analysis nmr->comparison ftir->comparison ms->comparison uvvis->comparison

Caption: General workflow for the synthesis and spectroscopic analysis of this compound and its derivatives.

signaling_pathway cluster_derivatives Derivatives parent This compound (Parent Compound) amide 4-Nitrobenzamide (Oxygen Analogue) parent->amide S vs. O n_phenyl N-Phenyl-4-nitrobenzothioamide parent->n_phenyl N-Substitution chloro 4-Chlorobenzothioamide parent->chloro Ring Substitution

Caption: Logical relationships between this compound and its studied derivatives.

References

A Comparative Guide to Analytical Methods for 4-Nitrobenzothioamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comparative overview of two widely used analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry—for the quantification of 4-Nitrobenzothioamide. As a novel compound, specific validated methods for this compound are not yet established in the public domain. Therefore, this guide draws upon validated methods for structurally similar compounds, namely other thioamides (e.g., prothionamide) and nitroaromatic compounds, to provide a robust framework for method selection and validation.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision based on a variety of factors including sensitivity, specificity, accuracy, and precision. The following table summarizes typical performance characteristics of HPLC-UV and UV-Vis Spectrophotometry for the quantification of compounds structurally analogous to this compound. This data is collated from validated methods for prothionamide and other nitroaromatic compounds to provide a comparative perspective.

Performance ParameterHPLC-UVUV-Visible Spectrophotometry
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL[1]0.406 µg/mL[2][3]
Limit of Quantification (LOQ) 0.4 µg/mL[1]1.229 µg/mL[2][3]
Accuracy (Recovery %) 85 - 115%[1]98 - 102%
Precision (RSD %) < 5.0%[1]< 2.0%[2]
Specificity High (separation from impurities)Moderate to Low (interference from other UV-absorbing species)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative methodologies for HPLC-UV and UV-Vis spectrophotometry, adapted from validated procedures for structurally similar compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides high specificity and sensitivity for the quantification of this compound by separating it from potential impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 6.0) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a common wavelength for nitroaromatic compounds is around 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to ensure no interference at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 85-115%.[1]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution. The relative standard deviation (RSD) should be less than 5.0%.[1]

  • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For a similar compound, prothionamide, LOD and LOQ were found to be 0.1 µg/mL and 0.4 µg/mL, respectively.[1]

UV-Visible Spectrophotometry

This method offers a simpler and more rapid approach for the quantification of this compound, particularly for routine analysis of pure samples.

1. Instrumentation and Analytical Conditions:

  • Spectrophotometer: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.

  • Solvent: A suitable solvent in which this compound is soluble and stable, and which is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or a buffered aqueous solution). For the related thioamide, prothionamide, a phosphate buffer at pH 7.4 was used.[2][3]

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength at which maximum absorbance occurs. For prothionamide, the λmax was found to be 288 nm.[2][3]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent at a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations. For prothionamide, a linear range of 4-20 µg/mL was established.[2][3]

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

3. Method Validation Parameters:

  • Specificity: Analyze a blank solvent and a placebo solution to ensure no significant absorbance at the λmax of this compound.

  • Linearity: Measure the absorbance of the calibration standards at the λmax and construct a calibration curve by plotting absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[2][3]

  • Accuracy: Perform recovery studies by adding known amounts of this compound to a sample matrix. The recovery should typically be within 98-102%.

  • Precision: Determine the repeatability and intermediate precision by measuring the absorbance of a standard solution multiple times on the same day and on different days. The RSD should be less than 2.0%.[2]

  • LOD and LOQ: Calculate the limit of detection and limit of quantification from the standard deviation of the blank and the slope of the calibration curve. For prothionamide, the LOD and LOQ were determined to be 0.406 µg/mL and 1.229 µg/mL, respectively.[2][3]

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, providing a logical sequence of steps from method development to its routine application.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use & Lifecycle Management MD_Start Define Analytical Target Profile (ATP) MD_Scouting Method Scouting & Optimization MD_Start->MD_Scouting Initial Parameters MD_Robustness Robustness Testing MD_Scouting->MD_Robustness Optimized Method MV_Protocol Develop Validation Protocol MD_Robustness->MV_Protocol Finalized Method MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Report Validation Report MV_LOD_LOQ->MV_Report Compile Results RU_SOP Implement Standard Operating Procedure (SOP) MV_Report->RU_SOP Approved Method RU_Monitoring Continuous Method Monitoring RU_SOP->RU_Monitoring RU_Transfer Method Transfer RU_Monitoring->RU_Transfer If Required

Caption: General workflow for analytical method validation.

References

A Comparative Study of 4-Nitrobenzothioamide and Other Thioamides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of thioamides into molecular frameworks offers a powerful tool for modulating physicochemical properties and biological activity. This guide provides a comparative analysis of 4-Nitrobenzothioamide against other common thioamides, focusing on their synthesis and reactivity in key organic transformations, supported by experimental data.

Thioamides, bioisosteres of amides where the carbonyl oxygen is replaced by sulfur, have garnered significant attention in medicinal chemistry and organic synthesis. This substitution imparts unique electronic and steric properties, influencing reactivity, hydrogen bonding capabilities, and metabolic stability. Among the diverse range of thioamides, this compound stands out due to the strong electron-withdrawing nature of the nitro group, which significantly impacts its reactivity and potential applications. This guide will delve into a comparative study of this compound, benzothioamide, and thioacetamide, providing a practical resource for selecting the appropriate thioamide for specific synthetic endeavors.

Synthesis of Thioamides: A Comparative Overview

The most common method for synthesizing thioamides is the thionation of the corresponding amide using a sulfur-transfer reagent. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most widely employed reagents for this transformation.

Experimental Protocols for Thioamide Synthesis

Protocol 1: General Thionation of Amides using Lawesson's Reagent [1]

  • Reaction Setup: In a round-bottom flask, dissolve the amide (1.0 equiv) in anhydrous toluene or tetrahydrofuran (THF).

  • Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 equiv) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired thioamide.

Protocol 2: Thionation of Amides using Phosphorus Pentasulfide (P₄S₁₀) [2]

  • Reaction Setup: Suspend the amide (1.0 equiv) and P₄S₁₀ (0.5 equiv) in anhydrous pyridine or toluene.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Comparative Synthesis Data

The efficiency of thionation can be significantly influenced by the electronic nature of the substituents on the amide. While comprehensive comparative data for the synthesis of this compound is limited in readily available literature, existing information on related substrates provides valuable insights.

ThioamideStarting AmideThionating ReagentSolventTemperatureTimeYield (%)Reference
This compound 4-NitrobenzamideP₄S₁₀/HMDOXyleneReflux14 h28% (for methyl 4-nitrobenzoate)[3]
Benzothioamide BenzamideLawesson's ReagentTolueneReflux4 h~90% (general yield for N-aryl benzamides)[4]
Thioacetamide AcetamideLawesson's ReagentTHFRoom Temp.30 min86%[1]

Note: The yield for this compound is inferred from the thionation of the corresponding ester, methyl 4-nitrobenzoate, as direct data for the amide is scarce. The low yield with Lawesson's reagent (4%) for the ester suggests that P₄S₁₀-based reagents may be more effective for substrates with strong electron-withdrawing groups.[3]

The data suggests that the presence of the electron-withdrawing nitro group in 4-nitrobenzamide may render the carbonyl carbon less susceptible to nucleophilic attack by the thionating reagent, leading to lower yields and potentially requiring harsher reaction conditions compared to the unsubstituted benzamide or the aliphatic acetamide.

Reactivity in Key Organic Synthesis Reactions

The utility of thioamides as synthetic building blocks is vast, particularly in the construction of heterocyclic compounds. The following sections compare the performance of this compound with benzothioamide and thioacetamide in several synthetically important reactions.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives through the condensation of an α-haloketone with a thioamide.

General Experimental Workflow for Hantzsch Thiazole Synthesis

G reagents Combine α-haloketone and thioamide in a suitable solvent (e.g., ethanol). reaction Heat the mixture to reflux. reagents->reaction 1. Reaction Setup monitoring Monitor reaction progress by TLC. reaction->monitoring 2. Monitoring workup Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution). monitoring->workup 3. Work-up isolation Collect the precipitated product by filtration. workup->isolation 4. Isolation purification Wash the solid with water and a suitable organic solvent, then dry. isolation->purification 5. Purification

Caption: General workflow for the Hantzsch thiazole synthesis.

Comparative Performance in Hantzsch Thiazole Synthesis

While specific comparative studies are not abundant, the electronic nature of the thioamide is known to influence the reaction rate and yield. Electron-rich thioamides are generally more nucleophilic and react faster.

Thioamideα-HaloketoneProductYield (%)Notes
This compound 2-Bromoacetophenone2-(4-Nitrophenyl)-4-phenylthiazoleData not availableThe electron-withdrawing nitro group is expected to decrease the nucleophilicity of the sulfur atom, potentially leading to lower yields or requiring more forcing conditions.
Benzothioamide 2-Bromoacetophenone2,4-DiphenylthiazoleGood to ExcellentA standard substrate for this reaction, generally providing high yields.
Thioacetamide 2-Bromoacetophenone2-Methyl-4-phenylthiazoleGood to ExcellentCommonly used and generally gives high yields in this reaction.
Suzuki-Miyaura Cross-Coupling

Thioamides can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the thiocarbonyl group is converted to a new carbon-carbon bond. This transformation typically involves a desulfurative coupling mechanism.

Logical Relationship in Suzuki-Miyaura Coupling of Thioamides

G Thioamide Thioamide OxidativeAddition Oxidative Addition of C-S bond to Pd(0) Thioamide->OxidativeAddition BoronicAcid Aryl Boronic Acid Transmetalation Transmetalation with Boronic Acid BoronicAcid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxidativeAddition Base Base Base->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd_Catalyst Catalyst Regeneration Product Coupled Product ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling of thioamides.

Comparative Reactivity in Suzuki-Miyaura Coupling

The electronic properties of the thioamide can influence the oxidative addition step. Electron-deficient thioamides may facilitate this step.

ThioamideAryl Boronic AcidProductYield (%)Notes
This compound Phenylboronic acid4-NitrobenzophenoneData not availableThe electron-withdrawing nitro group could potentially enhance the rate of oxidative addition, but may also be susceptible to side reactions under the reaction conditions.
Benzothioamide Phenylboronic acidBenzophenoneGoodGenerally, aryl thioamides are viable substrates for this transformation.
Thioacetamide Phenylboronic acidAcetophenoneModerate to GoodAliphatic thioamides can also participate in this reaction.

Conclusion

This compound presents a unique reactivity profile due to the presence of the strong electron-withdrawing nitro group. While its synthesis may be more challenging compared to unsubstituted or electron-rich thioamides, its altered electronic properties can be advantageous in certain synthetic transformations. For instance, in reactions where activation of the thioamide is required, the electron-deficient nature of this compound could prove beneficial.

Conversely, in reactions relying on the nucleophilicity of the thioamide sulfur, such as the Hantzsch thiazole synthesis, this compound is expected to be less reactive than benzothioamide or thioacetamide. The choice of thioamide should therefore be carefully considered based on the specific reaction mechanism and desired outcome. Further quantitative studies are needed to fully elucidate the comparative performance of this compound in a broader range of organic reactions to unlock its full potential in the synthesis of novel compounds for research, drug discovery, and materials science.

References

Unveiling the Bioactive Potential: A Comparative Guide to 4-Nitrobenzothioamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bioactivity of 4-Nitrobenzothioamide and its analogous compounds. By presenting supporting experimental data, detailed methodologies, and visual pathway representations, this document serves as a valuable resource for assessing their therapeutic promise.

While direct bioactivity data for this compound is limited in publicly available research, a comprehensive analysis of its close structural analogs, particularly 4-nitrobenzamide and other nitroaromatic derivatives, reveals a broad spectrum of pharmacological activities. These compounds have demonstrated significant potential in anticancer, antimicrobial, and enzyme-inhibiting applications. This guide will focus on the validated bioactivities of these analogs to provide a foundational understanding that can inform future research into this compound.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various bioactivity assays performed on analogs of this compound.

Compound/AnalogCancer Cell LineBioactivity (GI₅₀/IC₅₀)Reference
4-Iodo-3-nitrobenzamideE-ras 20 (tumorigenic)Growth inhibition augmented 4-fold with BSO[1]
4-Substituted-3-nitrobenzamide (Compound 4a)HCT-116, MDA-MB435, HL-601.904-2.111 µM[2]
4-Substituted-3-nitrobenzamide (Compounds 4g, 4l-4n)MDA-MB4351.008-3.586 µM[2]
4-Substituted-3-nitrobenzamide (Compounds 4g, 4l-4n)HL-601.993-3.778 µM[2]
4-Nitrobenzohydrazone-Mn(II) ComplexPC-3 (prostate cancer)Effective at 5-40 µM[3]
4-Nitrobenzohydrazone-Mn(II) ComplexMCF-7 (breast cancer)Effective at 5-40 µM[3]
1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20)MCF-7, MDA-MB-231, FaDu, SCC-25Equipotent or stronger than etoposide[4]

Table 1: Anticancer Activity of this compound Analogs

Compound/AnalogMicroorganismBioactivity (MIC₅₀/MIC₉₀)Reference
Nitroimidazole DerivativesMetronidazole-resistant H. pyloriMIC₅₀ = 8 µg/mL, MIC₉₀ = 16 µg/mL[5]
3,5-Dinitrobenzamides (A6, A11, C1, C4)Mycobacterium tuberculosis H37Rv< 0.016 µg/mL[6]

Table 2: Antimicrobial Activity of this compound Analogs

Compound/AnalogEnzymeInhibitionReference
4-Iodo-3-nitrosobenzamide (reduction product of 4-iodo-3-nitrobenzamide)Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Covalent inactivation[1]
1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20)Human DNA topoisomerase IIInhibition of enzyme[4]
3-NitropropionateIsocitrate lyase (ICL)Potent time-dependent inhibition[7]

Table 3: Enzyme Inhibition by this compound Analogs and Related Nitro Compounds

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are generalized protocols for key bioactivity assays cited in this guide.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 4-nitrobenzamide analogs) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: The test compound (inhibitor) is dissolved, typically in DMSO, and then diluted to various concentrations.

  • Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, and inhibitor in a suitable reaction vessel (e.g., a cuvette or microplate well).

  • Activity Measurement: The enzyme activity is measured by monitoring the rate of product formation or substrate depletion over time, often using a spectrophotometer or fluorometer.

  • Data Analysis: The rate of the reaction is plotted against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Visualizing the Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows associated with the bioactivity of 4-nitrobenzamide analogs.

cluster_0 Anticancer Mechanism of 4-Iodo-3-nitrobenzamide 4-Iodo-3-nitrobenzamide 4-Iodo-3-nitrobenzamide Nitroreductase Nitroreductase 4-Iodo-3-nitrobenzamide->Nitroreductase Reduction PARP_Protease PARP Protease Activation 4-Iodo-3-nitrobenzamide->PARP_Protease 4-Iodo-3-nitrosobenzamide 4-Iodo-3-nitrosobenzamide Nitroreductase->4-Iodo-3-nitrosobenzamide GAPDH GAPDH 4-Iodo-3-nitrosobenzamide->GAPDH Covalent Binding & Inactivation Glycolysis_Inhibition Inhibition of Glycolysis GAPDH->Glycolysis_Inhibition Necrotic_Cell_Death Necrotic Cell Death PARP_Protease->Necrotic_Cell_Death

Caption: Anticancer signaling pathway of 4-Iodo-3-nitrobenzamide.

cluster_1 General Workflow for Bioactivity Assay Validation Compound_Synthesis Compound Synthesis (this compound & Analogs) In_Vitro_Assays In Vitro Bioactivity Assays (Anticancer, Antimicrobial, Enzyme Inhibition) Compound_Synthesis->In_Vitro_Assays Data_Analysis Data Analysis (IC50, GI50, MIC) In_Vitro_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification In_Vivo_Studies In Vivo Validation (Animal Models) Lead_Identification->In_Vivo_Studies

Caption: Experimental workflow for bioactivity validation.

References

Performance comparison of different catalysts in 4-Nitrobenzothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Nitrobenzothioamide, a crucial building block in the development of various pharmaceutical and therapeutic agents, relies on the efficient conversion of its amide or other precursors. The choice of catalyst or thionating agent is paramount in achieving high yields and purity under favorable reaction conditions. This guide provides an objective comparison of the performance of different catalytic systems and thionating agents for the synthesis of this compound, supported by experimental data from established literature.

Performance Comparison of Thionating Agents

The conversion of 4-nitrobenzamide to this compound is a key synthetic route. The performance of common thionating agents is summarized below.

Catalyst/ReagentPrecursorSolventTemperature (°C)TimeYield (%)Reference
Lawesson's Reagent (LR) 4-NitrobenzamideToluene110 (Reflux)3 h~79[1]
Generic AmideTHFRoom Temp30 min86[1]
Phosphorus Pentasulfide (P₄S₁₀) Generic AmidesToluene/Xylene110-140 (Reflux)6-10 hVariable[1]
P₄S₁₀/Hexamethyldisiloxane (HMDO) N,N-dimethylbenzamideDichloromethane40 (Reflux)1.5 h87[1][2]
N-isopropyldithiocarbamate isopropyl ammonium salt N-aryl-substituted benzamidesAcetonitrileRoom TempShortHigh[3][4]

Key Observations:

  • Lawesson's Reagent (LR) is a widely used and effective reagent for the thionation of amides, often providing high yields under relatively mild conditions.[5][6] It is known for its broad applicability to various carbonyl compounds.[5]

  • Phosphorus Pentasulfide (P₄S₁₀) is a more traditional and cost-effective thionating agent, but it often requires higher temperatures and longer reaction times, which can lead to lower yields and the formation of byproducts.[1][6]

  • The combination of P₄S₁₀ and Hexamethyldisiloxane (HMDO) , also known as Curphey's reagent, has emerged as a powerful alternative, offering comparable or even superior yields to Lawesson's Reagent with the advantage of a simpler workup procedure.[1][2]

  • Novel thiating agents , such as N-isopropyldithiocarbamate isopropyl ammonium salt, show promise for efficient thionation under mild, one-pot conditions, offering high yields in short reaction times.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound. Below are representative experimental protocols for the thionation of 4-nitrobenzamide using common reagents.

Synthesis of this compound using Lawesson's Reagent

Materials:

  • 4-Nitrobenzamide

  • Lawesson's Reagent (0.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzamide in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield this compound.[1]

Synthesis of this compound using Phosphorus Pentasulfide (P₄S₁₀)

Materials:

  • 4-Nitrobenzamide

  • Phosphorus Pentasulfide (excess)

  • Anhydrous Toluene or Xylene

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, suspend 4-nitrobenzamide in anhydrous toluene or xylene.

  • Add an excess of Phosphorus Pentasulfide to the suspension.

  • Heat the mixture to reflux (110-140°C) and maintain for 6-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any insoluble byproducts.

  • The filtrate is washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.

  • The resulting solid is purified by recrystallization or column chromatography to afford this compound.[1]

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflow for the synthesis of this compound from 4-nitrobenzamide and a simplified reaction mechanism.

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 4-Nitrobenzamide reagent Add Thionating Agent (e.g., Lawesson's Reagent) start->reagent reaction Reaction (Heating/Stirring) reagent->reaction workup Workup (Extraction/Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

thionation_mechanism cluster_mechanism Simplified Thionation Mechanism amide 4-Nitrobenzamide (R-C(=O)-NH₂) intermediate Intermediate Complex amide->intermediate + LR lr Lawesson's Reagent (LR) thioamide This compound (R-C(=S)-NH₂) intermediate->thioamide byproduct Byproduct intermediate->byproduct

References

A Comparative Guide to the Stability Assay and Degradation Profile of 4-Nitrobenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's stability is fundamental to ensuring its quality, safety, and efficacy. This guide provides a detailed framework for conducting a stability assay and characterizing the degradation profile of 4-Nitrobenzothioamide. In the absence of direct published stability data for this specific thioamide, this document outlines the established experimental protocols based on international guidelines and compares its expected stability profile with that of its well-characterized amide analog, 4-Nitrobenzamide. The inclusion of thioamides in drug discovery is often aimed at modulating biological activity and improving properties such as resistance to enzymatic hydrolysis.[1] Therefore, understanding their chemical stability is paramount.

Data Presentation: Comparative Stability Analysis

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] The following tables present illustrative data to compare the anticipated stability of this compound with 4-Nitrobenzamide under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The goal of these studies is typically to achieve 5-20% degradation to ensure that the degradation products can be reliably identified and quantified.[1][3]

Table 1: Illustrative Forced Degradation Results for this compound

Stress ConditionReagent/ParametersDurationAssay of this compound (%)% DegradationNumber of Degradants
Acid Hydrolysis 0.1 N HCl24 hours98.51.51
Base Hydrolysis 0.1 N NaOH8 hours92.17.92
Oxidative 3% H₂O₂4 hours85.314.73
Thermal 80°C (Solid State)48 hours99.20.81
Photolytic ICH Q1B Option 2-94.65.42

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Comparative Degradation Profile: this compound vs. 4-Nitrobenzamide (Illustrative Data)

Stress ConditionAnalyte% DegradationMajor Degradant Retention Time (min)
Acid Hydrolysis This compound~1-5%4.5
4-Nitrobenzamide~5-10%4.5
Base Hydrolysis This compound~5-15%4.5, 3.2
4-Nitrobenzamide>20%4.5, 2.8
Oxidative This compound~10-20%4.5, 5.8, 6.2
4-Nitrobenzamide~5-10%5.1, 6.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the general understanding of amide and thioamide chemistry.

The illustrative data suggests that this compound is expected to be more resistant to hydrolysis, especially under acidic conditions, compared to its amide counterpart, 4-Nitrobenzamide.[4] Conversely, the thioamide functional group is generally more susceptible to oxidation.[5]

Experimental Protocols

A robust stability-indicating method is crucial for the accurate assessment of a drug substance's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[6][7]

Stability-Indicating HPLC Method

A new stability-indicating reversed-phase HPLC (RP-HPLC) method would be developed and validated according to ICH Q2(R1) guidelines to separate this compound from its potential degradation products.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound, determined by UV spectral analysis. Nitroaromatic compounds typically have strong UV absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies should be performed on a single batch of the drug substance.[8]

  • Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as a mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for a specified period (e.g., 8 hours).

    • After the stipulated time, cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[9]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 4 hours).

    • Neutralize the solution with an equivalent volume of 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[10]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 4 hours), protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[11]

  • Thermal Degradation:

    • Place a known amount of solid this compound in a thermostatically controlled oven at a temperature higher than that for accelerated testing (e.g., 80°C) for a specified period (e.g., 48 hours).[2]

    • After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL for analysis.

  • Photodegradation:

    • Expose the solid drug substance and a solution (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[14]

    • After exposure, prepare the samples to a final concentration of approximately 100 µg/mL for analysis.

Mandatory Visualization

The following diagram illustrates the general workflow for conducting a comprehensive stability assay and degradation profiling study.

G cluster_0 Phase 1: Preparation & Stressing cluster_1 Forced Degradation Conditions cluster_2 Phase 2: Analysis cluster_3 Phase 3: Data Evaluation DS Drug Substance (this compound) Stock Prepare Stock Solution (e.g., 1 mg/mL) DS->Stock Thermal Thermal (80°C, Solid) DS->Thermal Photo Photolytic (ICH Q1B) DS->Photo Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Stock->Photo SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base->SamplePrep Oxidative->SamplePrep Thermal->SamplePrep Photo->SamplePrep HPLC Stability-Indicating HPLC-PDA Analysis SamplePrep->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknown peaks Data Quantify Degradation & Assess Peak Purity HPLC->Data Profile Establish Degradation Profile & Pathways Data->Profile Report Generate Stability Report Profile->Report

Caption: Experimental workflow for forced degradation studies.

Conclusion

This guide outlines a systematic approach for evaluating the stability and degradation profile of this compound, in line with regulatory expectations. While specific experimental data is not yet available, the provided protocols and illustrative comparisons offer a solid foundation for researchers. The thioamide moiety is expected to confer greater hydrolytic stability compared to the corresponding amide, which could be advantageous in certain pharmaceutical formulations. However, its potential susceptibility to oxidation necessitates careful consideration during development and storage. The execution of these forced degradation studies is a critical step in de-risking a new chemical entity and ensuring the development of a robust and stable drug product.

References

Navigating the Analytical Maze: A Comparative Guide to the Characterization and Quantification of Impurities in 4-Nitrobenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-Nitrobenzothioamide, a crucial intermediate in pharmaceutical synthesis, is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of modern analytical techniques for the robust characterization and quantification of its impurities. By presenting objective data and detailed experimental protocols, we aim to empower researchers to select the most appropriate analytical strategy for their specific needs.

At a Glance: Comparing Key Analytical Techniques

The selection of an analytical method for impurity profiling is a critical decision driven by the nature of the impurities, the required sensitivity, and the analytical goal (identification vs. quantification). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the workhorses of pharmaceutical analysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy also plays a vital role in the structural elucidation of unknown impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Mass Spectrometry (MS) DetectorNuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measures the mass-to-charge ratio of ionized molecules and fragments.Measures the magnetic properties of atomic nuclei to determine molecular structure.
Best Suited For Non-volatile and thermally labile compounds, including a wide range of organic impurities.[1][2]Volatile and thermally stable compounds, such as residual solvents and certain synthesis byproducts.[1][2]Identification and structural elucidation of unknown impurities; highly sensitive quantification.[3][4]Absolute structural confirmation of isolated impurities and quantification without a reference standard.
Typical Impurities Detected Process-related impurities (e.g., starting materials, intermediates, byproducts), degradation products.Residual solvents, volatile starting materials, and byproducts.A wide range of impurities when coupled with a separation technique (LC-MS, GC-MS).[4]Major impurities and structural isomers.
Key Advantages Versatile, applicable to a broad range of compounds, robust and reliable for quantification.[5]High separation efficiency, fast analysis for volatile compounds, sensitive detectors available.[1]High specificity and sensitivity, provides molecular weight and structural information.[4][6]Provides unambiguous structure elucidation, non-destructive.
Limitations May have lower resolution than capillary GC for complex mixtures.[2]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2][7]Can be affected by matrix effects; requires hyphenation with a separation technique for complex mixtures.Lower sensitivity compared to MS, can be complex to interpret for mixtures.

Deep Dive: Experimental Protocols

Detailed and validated experimental protocols are the bedrock of reliable impurity analysis. Below are representative methodologies for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is designed for the quantification of known and unknown impurities in this compound samples.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 330 nm (to cover both chromophores).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Analysis:

  • Impurities are quantified against a reference standard of this compound using the relative response factor (RRF) if known, or as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This protocol is suitable for the identification and quantification of residual solvents from the synthesis process.

Instrumentation:

  • GC system with a headspace autosampler and a mass selective detector (MSD).

Chromatographic Conditions:

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full Scan.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh 100 mg of the this compound sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Data Analysis:

  • Identification is performed by comparing the mass spectrum of each peak with a reference library (e.g., NIST). Quantification is achieved using an external or internal standard calibration curve.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the logical flow of impurity analysis and the comparison of the primary chromatographic techniques.

impurity_analysis_workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_purpose Purpose cluster_elucidation Further Analysis Sample This compound Sample HPLC_UV HPLC-UV/PDA Sample->HPLC_UV Non-volatile Impurities GC_FID_MS GC-FID/MS Sample->GC_FID_MS Volatile Impurities LC_MS LC-MS HPLC_UV->LC_MS For Identification Quantification Quantification of Known/ Unknown Impurities HPLC_UV->Quantification Residual_Solvents Residual Solvent Analysis GC_FID_MS->Residual_Solvents Identification Identification of Unknown Impurities LC_MS->Identification Isolation Impurity Isolation (Prep-HPLC) Identification->Isolation Structure_Elucidation Structural Elucidation NMR NMR Spectroscopy Isolation->NMR NMR->Structure_Elucidation

Caption: Workflow for impurity analysis of this compound.

hplc_vs_gc_comparison cluster_hplc HPLC cluster_gc GC hplc_sample Soluble in Liquid hplc_phase Liquid Mobile Phase hplc_sample->hplc_phase hplc_temp Room Temperature hplc_phase->hplc_temp hplc_compounds Non-volatile & Thermally Labile hplc_temp->hplc_compounds gc_sample Volatilizable gc_phase Gas Mobile Phase gc_sample->gc_phase gc_temp High Temperature gc_phase->gc_temp gc_compounds Volatile & Thermally Stable gc_temp->gc_compounds Analyte Analyte Properties Analyte->hplc_sample Analyte->gc_sample

Caption: Logical comparison of HPLC and GC for impurity analysis.

Conclusion

The comprehensive characterization and quantification of impurities in this compound necessitate a multi-faceted analytical approach. HPLC stands out as the primary technique for the analysis of non-volatile process-related impurities and degradation products, offering robust quantification.[1] GC is indispensable for the analysis of volatile impurities, particularly residual solvents.[1] The hyphenation of these chromatographic techniques with mass spectrometry is essential for the definitive identification and structural elucidation of unknown impurities.[4][6] For absolute structural confirmation, particularly for novel impurities, isolation followed by NMR spectroscopy is the gold standard. A thorough understanding of the advantages and limitations of each technique, as outlined in this guide, is crucial for developing a sound analytical control strategy, ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to Orthogonal Methods for Confirming the Structure of 4-Nitrobenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of orthogonal analytical methods for the structural elucidation of 4-Nitrobenzothioamide, a sulfur-containing aromatic compound. By employing multiple, independent techniques, a higher degree of confidence in the assigned structure can be achieved.

Introduction to Orthogonal Structural Confirmation

Orthogonal methods are distinct analytical techniques that measure different properties of a molecule, thereby providing complementary information. For the structural confirmation of this compound, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy is highly effective. Each of these methods probes different aspects of the molecule's constitution, and their combined data provides a comprehensive and robust structural verification.

Data Presentation: A Comparative Summary

The following table summarizes the expected quantitative data from the orthogonal analysis of this compound. These values are based on data from analogous compounds, including 4-nitrobenzamide and other aromatic thioamides, and serve as a guide for experimental verification.

Analytical MethodParameterExpected Value for this compoundRationale for Structural Confirmation
¹H NMR Chemical Shift (δ)~8.3 ppm (d, 2H), ~8.0 ppm (d, 2H), ~9.5-10.5 ppm (br s, 2H)The two doublets in the aromatic region confirm the para-substituted benzene ring. The broad singlet corresponds to the two protons of the thioamide group, which are typically deshielded compared to amide protons.
¹³C NMR Chemical Shift (δ)~200-205 ppm (C=S), ~150 ppm (C-NO₂), ~140 ppm (C-C=S), ~129 ppm (Ar-CH), ~124 ppm (Ar-CH)The downfield signal around 200-205 ppm is characteristic of a thiocarbonyl (C=S) carbon. The other signals correspond to the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 182Confirms the molecular weight of this compound (C₇H₆N₂O₂S).
Mass Spectrometry (EI) Key Fragment Ionsm/z 166, 150, 120, 104, 76Fragmentation patterns, such as the loss of sulfur ([M-S]⁺) or the nitro group ([M-NO₂]⁺), provide further structural evidence.
FT-IR Vibrational Frequency (ν)~3300-3100 cm⁻¹ (N-H stretch), ~1600-1585 cm⁻¹ (aromatic C=C stretch), ~1530-1500 cm⁻¹ & ~1350-1330 cm⁻¹ (asymmetric & symmetric NO₂ stretch), ~1200-1000 cm⁻¹ (C=S stretch)The presence of N-H, aromatic C=C, nitro group, and C=S stretching vibrations confirms the key functional groups of the molecule.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the orthogonal structural confirmation of this compound.

Orthogonal_Confirmation Workflow for this compound Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Submission MS Mass Spectrometry (EI) Purification->MS Sample Submission IR FT-IR Spectroscopy Purification->IR Sample Submission NMR_Data Proton & Carbon Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure_Confirmation Confirmed Structure of This compound NMR_Data->Structure_Confirmation Combined Evidence MS_Data->Structure_Confirmation Combined Evidence IR_Data->Structure_Confirmation Combined Evidence

Caption: Logical workflow for the synthesis, purification, and orthogonal structural confirmation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Analysis:

    • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

    • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if soluble and volatile, via a gas chromatograph (GC-MS).

    • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

    • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) FT-IR Analysis:

    • Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

    • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in clamp.

    • Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

By following these protocols and comparing the obtained data with the expected values, researchers can confidently confirm the structure of synthesized this compound. This rigorous, multi-faceted approach is essential for maintaining high standards of scientific accuracy and for the advancement of drug discovery and development programs.

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Nitrobenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Nitrobenzothioamide. Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds, such as 4-Nitrobenzamide, and general best practices for the disposal of thioamides and nitroaromatic compounds.

Disclaimer: This document is intended for informational purposes and provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for any chemical you are working with and adhere to all local, regional, and national hazardous waste regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. Based on data for analogous compounds, it should be handled as a hazardous substance.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn at all times. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A lab coat or other protective clothing

  • In case of dust formation, a dust respirator is necessary.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust during handling.[1]

  • Wash hands thoroughly after handling the substance.[2]

Hazard and Disposal Information Summary

The following table summarizes key hazard information, primarily based on data for 4-Nitrobenzamide, and recommended disposal methods.

ParameterInformationCitation(s)
Chemical Name This compound[3]
Synonyms This compound[3]
CAS Number 26060-30-0[3]
Primary Hazards Based on analogous compounds, likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Thioamides as a class may include potential carcinogens.[2][4]
Incompatible Materials Strong oxidizing agents, strong bases.[5]
Recommended Disposal Treat as hazardous waste. The primary recommended method is incineration in a licensed chemical incinerator.[6] Alternatively, dissolve in a combustible solvent for incineration.[6]
Spill Cleanup For solid spills, use dry clean-up methods to avoid generating dust.[6] Collect material in a labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent and then wash with soap and water.[6]

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., filter paper, gloves), and solutions, in a designated and clearly labeled hazardous waste container.[6]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[6]

  • Container Labeling:

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".[6]

    • Include the approximate amount of waste and the date of accumulation.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5]

    • Ensure the container is tightly closed to prevent any leaks or spills.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide a full and accurate description of the waste to the disposal company.

Experimental Protocols

Currently, there are no established and verified experimental protocols for the specific neutralization of this compound in a laboratory setting. Therefore, chemical treatment to neutralize the waste is not recommended without further research and validation. The safest and most compliant method of disposal is through a certified hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Start: Have this compound Waste assess_hazards Assess Hazards (Consult SDS/EHS) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe collect_waste Collect Waste in Designated Container wear_ppe->collect_waste label_container Label Container: 'Hazardous Waste, this compound' collect_waste->label_container store_waste Store in Secure, Ventilated Area label_container->store_waste contact_ehs Contact EHS or Licensed Disposal Company store_waste->contact_ehs incineration Professional Incineration (Recommended Method) contact_ehs->incineration end End: Proper Disposal incineration->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 4-Nitrobenzothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 4-Nitrobenzothioamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general best practices for handling potentially hazardous chemical compounds.

Hazard Identification and Quantitative Data

PropertyDataReference
Chemical Name This compound[1][2]
Synonyms 4-NITRO-THIOBENZAMIDE[1]
CAS Number 26060-30-0[1][2]
Molecular Formula C₇H₆N₂O₂S
Molecular Weight 182.20
Appearance Solid (Form may vary)
Occupational Exposure Limits No data available. Handle with caution.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashes or dust generation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before each use and disposed of properly after handling the compound.

  • Body Protection: A lab coat must be worn. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

3.1. Engineering Controls:

  • All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

3.2. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing: Use a tared, sealed container for weighing to prevent dust dispersion.

  • Transfer: When transferring the powder, use a spatula and avoid creating dust clouds. Keep the container opening as low as possible to the receiving vessel.

  • In Solution: Once in solution, the risk of inhalation is reduced. However, standard laboratory practices for handling chemical solutions should still be followed.

  • Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1]

  • Hygiene: After handling, wash hands thoroughly with soap and water, even after removing gloves.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Begin Handling transfer Transfer Compound weigh->transfer dissolve Prepare Solution transfer->dissolve storage Store Securely dissolve->storage Task Completion cleanup Clean Work Area storage->cleanup decontaminate Decontaminate PPE cleanup->decontaminate hygiene Personal Hygiene decontaminate->hygiene disposal Dispose of Waste hygiene->disposal End of Process

Caption: Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

4.2. Disposal Procedure:

  • Containerization: Ensure all waste containers are sealed tightly and stored in a designated hazardous waste accumulation area.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1] Do not dispose of this chemical down the drain or in regular trash.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency.

5.1. Spills:

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, decontaminate the area with a suitable solvent and then wash with soap and water.

    • Collect all cleanup materials in a hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain the spill.

    • Contact your institution's emergency response team or local emergency services.

    • Provide details of the spilled substance to the emergency responders.

5.2. Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Emergency_Response_Logic cluster_event Emergency Event cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Spill Occurs alert_spill Alert Others spill->alert_spill exposure Exposure Occurs alert_exposure Alert Others exposure->alert_exposure assess_spill Assess Spill Size alert_spill->assess_spill minor_spill Clean Minor Spill assess_spill->minor_spill Minor major_spill Evacuate & Call for Help assess_spill->major_spill Major remove_source Remove from Source alert_exposure->remove_source first_aid Administer First Aid remove_source->first_aid medical_help Seek Medical Attention first_aid->medical_help

Caption: Logical Flow for Emergency Response.

References

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.